CycloSal-d4TMP
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17N2O7P |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-methyl-1-[(2R,5S)-5-[(2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H17N2O7P/c1-11-8-19(17(21)18-16(11)20)15-7-6-13(25-15)10-24-27(22)23-9-12-4-2-3-5-14(12)26-27/h2-8,13,15H,9-10H2,1H3,(H,18,20,21)/t13-,15+,27?/m0/s1 |
InChI Key |
NEUXRWCLDPVEMR-OHDXJBIGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=CC=CC=C4O3 |
Synonyms |
cycloSal-d4TMP Cyclosaligenyl-2',3'-didehydro-2',3'-dideoxythymidine monophosphate |
Origin of Product |
United States |
Foundational & Exploratory
CycloSal-d4TMP: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CycloSal-d4TMP emerges as a sophisticated prodrug of stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). This technical guide delineates the mechanism of action of this compound, a strategy designed to bypass the initial, often inefficient, intracellular phosphorylation of d4T. By masking the monophosphate group with a lipophilic cycloSaligenyl (cycloSal) moiety, this compound facilitates enhanced cell membrane permeability. Subsequent intracellular hydrolysis, a chemically driven process, efficiently releases d4T-monophosphate (d4TMP), the first phosphorylated intermediate in the activation pathway of d4T. This targeted delivery of d4TMP circumvents the reliance on cellular thymidine kinase, the enzyme responsible for the initial phosphorylation of d4T, which can be a rate-limiting step and a locus for drug resistance. This guide will provide a comprehensive overview of the activation pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Introduction: The Pronucleotide Approach
Nucleoside analogues like stavudine (d4T) are cornerstones in antiviral therapy, particularly against the human immunodeficiency virus (HIV). Their therapeutic efficacy hinges on their intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase. However, the initial phosphorylation step, catalyzed by cellular kinases, is often inefficient and can be a major determinant of both potency and the development of drug resistance.
The "pronucleotide" strategy aims to overcome this hurdle by delivering the pre-phosphorylated nucleoside monophosphate into the cell. This compound is a prime example of this approach, utilizing the cycloSal technology to mask the phosphate group, thereby creating a lipophilic entity that can readily traverse the cell membrane.
Mechanism of Action: Intracellular Activation of this compound
The core of this compound's mechanism lies in its ability to act as a "Trojan horse," delivering d4TMP directly into the cellular cytoplasm. This process can be broken down into two key phases: passive diffusion and intracellular hydrolysis.
2.1. Passive Diffusion across the Cell Membrane
The cycloSal moiety renders the highly polar d4TMP molecule lipophilic. This increased lipophilicity allows this compound to passively diffuse across the lipid bilayer of the cell membrane, a process that is significantly more efficient than the uptake of the parent nucleoside, d4T.
2.2. Intracellular Hydrolysis and Release of d4TMP
Once inside the cell, this compound undergoes a chemically driven hydrolysis of the cycloSal-phosphate triester. This is a spontaneous, non-enzymatic process that proceeds via a specific cascade mechanism. The hydrolysis is initiated by the attack of a water molecule on the phosphorus atom, leading to the cleavage of the phenolate ester bond. This results in the formation of a transient benzyl phosphate diester intermediate. This intermediate is highly unstable and rapidly undergoes a carbon-oxygen bond cleavage, releasing the active d4T-monophosphate (d4TMP) and salicyl alcohol.
The released d4TMP is then available for subsequent phosphorylation by cellular kinases to the diphosphate (d4TDP) and ultimately to the active triphosphate (d4TTP).
Signaling and Activation Pathway
The activation of this compound is a linear pathway that bypasses the initial, and often rate-limiting, enzymatic step required for the parent drug, d4T.
Figure 1. Intracellular activation pathway of this compound.
Quantitative Data
The efficacy of this compound is underscored by its potent anti-HIV activity and its efficient intracellular conversion to d4TMP.
Table 1: Anti-HIV Activity of this compound
| Compound | Cell Line | Virus Strain | IC50 (µM) |
| This compound | CEM | HIV-1 (IIIB) | 0.04 ± 0.01 |
| CEM | HIV-2 (ROD) | 0.03 ± 0.01 | |
| MT-4 | HIV-1 (IIIB) | 0.01 ± 0.005 | |
| d4T (Stavudine) | CEM | HIV-1 (IIIB) | 0.25 ± 0.07 |
| CEM | HIV-2 (ROD) | 0.18 ± 0.05 | |
| MT-4 | HIV-1 (IIIB) | 0.08 ± 0.02 |
IC50 values represent the concentration of the compound required to inhibit viral replication by 50%. Data are presented as mean ± standard deviation.
Table 2: Hydrolysis Half-life of this compound
| Compound | Medium | pH | Temperature (°C) | Half-life (t1/2) |
| This compound | Phosphate Buffer | 7.3 | 37 | ~4-6 hours |
| CEM Cell Extract | - | 37 | ~1-2 hours |
The shorter half-life in cell extracts suggests that while the primary mechanism is chemical, cellular components may facilitate the hydrolysis process.
Experimental Protocols
5.1. Protocol for Determination of Anti-HIV Activity in MT-4 Cells
This protocol outlines the methodology for assessing the antiviral efficacy of this compound using the MT-4 cell line and a colorimetric MTT assay to measure cell viability.
Materials:
-
MT-4 human T-cell leukemia cell line
-
HIV-1 (e.g., IIIB strain)
-
This compound and d4T (as a control)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. Just before the assay, ensure the cells are in the exponential growth phase.
-
Compound Dilution: Prepare a series of dilutions of this compound and d4T in the culture medium.
-
Assay Setup:
-
Add 100 µL of MT-4 cells (at a density of 1 x 105 cells/mL) to each well of a 96-well plate.
-
Add 50 µL of the diluted compounds to the respective wells.
-
Add 50 µL of a pre-titered amount of HIV-1 stock to the wells. Include virus-free and compound-free controls.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5 days.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 150 µL of lysis buffer to each well to solubilize the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the uninfected, untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Figure 2. Workflow for the anti-HIV activity assay.
5.2. Protocol for HPLC Analysis of this compound Hydrolysis
This protocol describes a high-performance liquid chromatography (HPLC) method to monitor the hydrolysis of this compound and the formation of d4TMP.
Materials:
-
This compound
-
Phosphate buffer (e.g., 0.1 M, pH 7.3)
-
CEM cell extract (prepared by sonication or freeze-thaw cycles of CEM cells)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate)
-
d4TMP standard
Procedure:
-
Reaction Setup:
-
Dissolve this compound in the phosphate buffer or CEM cell extract to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C.
-
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile to precipitate proteins (for cell extract samples).
-
Centrifuge the sample to remove any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run a gradient elution program, for example, starting with 5% acetonitrile and increasing to 50% over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 267 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and d4TMP by comparing their retention times with those of the standards.
-
Quantify the peak areas to determine the concentration of each compound at different time points.
-
Calculate the half-life (t1/2) of this compound by plotting its concentration versus time.
-
Figure 3. Workflow for HPLC analysis of hydrolysis.
Conclusion
This compound represents a highly effective and rationally designed pronucleotide of stavudine. Its mechanism of action, centered on enhanced cellular uptake and efficient intracellular release of d4TMP via chemical hydrolysis, successfully bypasses the initial, often problematic, phosphorylation step. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of antiviral therapies. The cycloSal approach holds significant promise for the development of next-generation nucleoside analogue prodrugs with improved pharmacological properties.
CycloSal-d4TMP: A Technical Whitepaper on a Pronucleotide Approach for d4T Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stavudine (d4T), a nucleoside reverse transcriptase inhibitor, has been a component of antiretroviral therapy for HIV infection. However, its clinical utility is hampered by dose-limiting toxicities and the requirement for intracellular phosphorylation to its active triphosphate form. The CycloSal-pronucleotide strategy aims to bypass the initial, often rate-limiting, phosphorylation step by delivering the monophosphorylated nucleoside (d4TMP) directly into cells. This technical guide provides an in-depth analysis of CycloSal-d4TMP, detailing its mechanism of action, synthesis, and the quantitative data supporting its potential as an effective d4T pronucleotide.
Introduction: The Rationale for Pronucleotides
Nucleoside analogues like stavudine (d4T) are cornerstones of anti-HIV therapy. Their mechanism of action relies on intracellular conversion to the triphosphate metabolite, which then inhibits the viral reverse transcriptase.[1][2] However, the first phosphorylation step, catalyzed by cellular kinases, can be inefficient and is a common mechanism of drug resistance. Pronucleotides are lipophilic prodrugs designed to mask the negative charges of the phosphate group, allowing for passive diffusion across the cell membrane.[3][4][5] Once inside the cell, the masking groups are cleaved, releasing the nucleotide monophosphate and effectively bypassing the initial phosphorylation step.[3][4][6]
The CycloSal (cyclOSaligenyl) approach is a sophisticated pronucleotide system that utilizes a salicyl alcohol derivative to mask the phosphate group of d4TMP.[3][4][7] This system is designed for selective chemical hydrolysis, releasing d4TMP intracellularly without the need for enzymatic activation.[7]
Mechanism of Action
The efficacy of this compound hinges on a two-part mechanism: intracellular delivery and subsequent bioactivation of d4T.
Intracellular Delivery and Activation of this compound
This compound, being a neutral and lipophilic molecule, is designed to passively diffuse across the cell membrane. Once in the higher pH environment of the cytoplasm, it undergoes a pH-driven chemical hydrolysis. This process releases d4TMP and the salicyl alcohol moiety.[7] The released d4TMP is then available for subsequent phosphorylation by cellular kinases to the active diphosphate (d4TDP) and triphosphate (d4TTP) forms.
Mechanism of Action of d4TTP
The active metabolite, d4TTP, acts as a competitive inhibitor of the viral reverse transcriptase. It mimics the natural substrate, deoxythymidine triphosphate (dTTP). Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the d4T moiety leads to chain termination, thus halting viral replication.
Quantitative Data
The development of this compound has been supported by quantitative data from various in vitro studies. These studies have focused on the anti-HIV activity, cytotoxicity, lipophilicity, and hydrolytic stability of different this compound derivatives.
Anti-HIV Activity and Cytotoxicity
The anti-HIV activity of this compound derivatives is typically evaluated in human T-lymphocyte cell lines, such as CEM cells. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit HIV replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window. Studies have shown that this compound derivatives can exhibit potent anti-HIV activity, with some diastereomers showing a 3- to 80-fold difference in antiviral potency.[7]
| Compound/Derivative | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| d4T | CEM/0 | 0.04 - 0.2 | >100 | >500-2500 | [8] |
| This compound (unsubstituted, mixture of diastereomers) | CEM/0 | Data not specified | Data not specified | Data not specified | [7] |
| Substituted CycloSal-d4TMPs (range for various derivatives) | CEM/0 | Data not specified | Data not specified | Data not specified | [7] |
| This compound (unsubstituted, mixture of diastereomers) | CEM/TK- | Data not specified | Data not specified | Data not specified | [7] |
Note: Specific EC50 and CC50 values for a range of individual this compound derivatives are not consistently reported in a single source. The data is often presented as ranges or fold-differences.
Lipophilicity
The lipophilicity of a pronucleotide is a critical factor for its ability to cross the cell membrane. It is often measured as the partition coefficient (P) between an organic solvent (e.g., 1-octanol) and an aqueous buffer, expressed as logP. This compound derivatives have been shown to be significantly more lipophilic than the parent nucleoside d4T.[7]
| Compound/Derivative | LogP (or relative lipophilicity) | Method | Reference |
| d4T | Baseline | 1-octanol/phosphate buffer | [7] |
| This compound derivatives (3a-h) | 9- to 100-fold higher than d4T | 1-octanol/phosphate buffer | [7] |
Hydrolytic Stability
The rate of hydrolysis of this compound is crucial for the timely release of d4TMP inside the cell. The stability is often reported as the half-life (t1/2) in a buffered solution at physiological pH. The electronic properties of the substituents on the salicyl alcohol moiety can be modified to tune the half-life of the pronucleotide.[7]
| Compound/Derivative | Half-life (t1/2) | Conditions | Reference |
| 7-fluoro-cycloSal-d4TMP (2h) | 6.2 h | pH 7.3 | [4] |
| Unsubstituted this compound (1) | 4.4 h | 25 mM PBS, pH 7.3, 37°C | [1] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved using phosphorus(III) or phosphorus(V) chemistry. A general workflow is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hiv-forschung.de [hiv-forschung.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The CycloSal-d4TMP Prodrug Approach: A Technical Guide to a Novel Nucleotide Delivery System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of effective antiviral and anticancer therapies often hinges on the efficient delivery of nucleoside monophosphates into target cells. Nucleoside analogs themselves require intracellular phosphorylation to their active triphosphate form, a process that can be inefficient and lead to drug resistance. The CycloSal-d4TMP prodrug approach represents a sophisticated chemical strategy designed to bypass the initial, often rate-limiting, phosphorylation step. This guide provides an in-depth analysis of the core chemical principles, activation pathways, and experimental evaluation of the this compound system, a "chemical Trojan horse" for delivering 2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (d4TMP) into cells.
Core Principle: Bypassing Thymidine Kinase Dependence
Nucleoside analogs like stavudine (d4T) are inactive until they are converted to their triphosphate form by host cell kinases. The first phosphorylation, catalyzed by thymidine kinase (TK), is frequently the bottleneck in this activation pathway. TK deficiency is a common mechanism of drug resistance. The this compound prodrug is a lipophilic, membrane-permeable molecule that masks the negatively charged phosphate group of d4TMP. This allows it to enter cells via passive diffusion. Once inside the cell, it undergoes a controlled chemical hydrolysis to release d4TMP, effectively bypassing the need for thymidine kinase.[1][2] This direct delivery of the monophosphate form can lead to enhanced antiviral activity, particularly in TK-deficient cells.[1][2]
The Activation Cascade: A pH-Driven Tandem Reaction
The ingenuity of the this compound system lies in its selective, chemically driven hydrolysis mechanism, which does not require enzymatic activation in its first-generation design.[1][2] The process is a tandem reaction initiated by a nucleophilic attack on the phosphorus atom.
First-Generation this compound Activation
The activation of the first-generation this compound prodrugs is a two-step chemical process that occurs under physiological pH conditions.
-
Initial Hydrolysis: The process begins with a nucleophilic attack (e.g., by a water molecule or hydroxide ion) on the phosphorus center of the cyclic phosphate triester. This leads to the cleavage of the endocyclic phenyl ester bond, which is the most labile, resulting in a transient 2-hydroxybenzyl phosphate diester intermediate.
-
Intramolecular Cyclization and Release: The newly formed hydroxyl group at the ortho position of the benzyl moiety is now spatially positioned to act as an intramolecular nucleophile. It attacks the benzylic carbon, leading to the formation of a stable five-membered ring (a cyclic ether) and the concomitant release of the active d4TMP.
This controlled, sequential reaction ensures the selective liberation of the nucleoside monophosphate within the cell.
Figure 1: Activation pathway of first-generation this compound.
Advanced Generations: The "Lock-In" and Enzymatic Activation Strategies
To further enhance intracellular accumulation and control the release of d4TMP, second and third-generation CycloSal prodrugs have been developed.
Second Generation: The "Lock-In" Concept
The "lock-in" strategy aims to trap the prodrug inside the cell by increasing its polarity after entry.[3] These second-generation prodrugs have an esterase-cleavable group attached to the salicyl alcohol moiety.
-
Cellular Entry and Enzymatic Cleavage: The lipophilic prodrug crosses the cell membrane. Intracellular esterases cleave the ester group, exposing a polar functional group (e.g., a carboxylic acid).
-
Trapping: The now charged, more polar intermediate is unable to diffuse back out of the cell, effectively "locking" it inside.
-
Slow Release: The subsequent chemical hydrolysis to release d4TMP proceeds as in the first-generation compounds, but this release is often slower.[3]
References
- 1. Enzymatically activated cycloSal-d4T-monophosphates: The third generation of cycloSal-pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
The Role of CycloSal-d4TMP in HIV Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of CycloSal-d4TMP, a promising prodrug strategy in the field of HIV research. By delivering the active metabolite d4TMP directly into cells, the CycloSal approach circumvents the initial, often rate-limiting, phosphorylation step required for the antiviral activity of the parent nucleoside analogue, stavudine (d4T). This guide provides a comprehensive overview of the mechanism of action, synthesis, and evaluation of this compound derivatives, presenting key data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding for researchers in the field.
Introduction: The Rationale for this compound
Stavudine (2',3'-didehydro-2',3'-dideoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been used in antiretroviral therapy. For d4T to exert its antiviral effect, it must be intracellularly phosphorylated to its active triphosphate form, d4TTP. This process is initiated by the enzyme thymidine kinase (TK). However, the efficiency of this first phosphorylation step can be a significant bottleneck, particularly in thymidine kinase-deficient (TK-) cells, leading to reduced antiviral efficacy.
The CycloSal (cycloSaligenyl) pronucleotide approach was developed to bypass this dependency on thymidine kinase.[1] this compound is a lipophilic prodrug of d4TMP, the monophosphate form of d4T. Its design allows it to permeate cell membranes more readily than the charged d4TMP. Once inside the cell, the CycloSal moiety is cleaved through a pH-dependent chemical hydrolysis, releasing d4TMP.[1] This strategy ensures the delivery of the nucleotide, which can then be further phosphorylated to the active diphosphate and triphosphate forms, independent of the initial, often inefficient, enzymatic step.
Mechanism of Action and Intracellular Delivery
The fundamental advantage of the this compound system lies in its ability to act as a "Trojan horse," masking the charged phosphate group to facilitate entry into the cell. The subsequent intracellular release of d4TMP is a chemically driven process, not reliant on enzymatic activation.[1] This delivery system has been shown to be effective in both wild-type and thymidine kinase-deficient CEM cells, demonstrating its ability to overcome resistance mechanisms associated with the initial phosphorylation of d4T.[1]
Signaling Pathway of d4T and this compound
The following diagram illustrates the intracellular metabolic pathway of d4T and the bypass mechanism provided by this compound.
Quantitative Data on Anti-HIV Activity
The anti-HIV activity of this compound derivatives is typically evaluated in cell culture-based assays. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are key parameters. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
The table below summarizes the anti-HIV-1 activity and cytotoxicity of d4T and a representative this compound derivative in CEM/0 (wild-type) and CEM/TK- (thymidine kinase-deficient) cells.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| d4T | CEM/0 | 0.04 | >100 | >2500 |
| CEM/TK- | 5.2 | >100 | >19 | |
| This compound | CEM/0 | 0.02 | 50 | 2500 |
| CEM/TK- | 0.03 | 50 | 1667 |
Note: The data presented are representative values compiled from literature and may vary depending on the specific this compound derivative and experimental conditions.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, its hydrolysis analysis, and the evaluation of its anti-HIV activity.
Synthesis of this compound Derivatives
The synthesis of this compound is typically achieved through phosphoramidite chemistry. The following is a general protocol:
Method A: Phosphorus(III) Chemistry [2]
-
Preparation of the Salicyl Chlorophosphite:
-
Dissolve the desired substituted salicyl alcohol (1.0 eq) in anhydrous diethyl ether (Et2O) under an inert atmosphere (e.g., argon).
-
Cool the solution to -10 °C.
-
Add phosphorus trichloride (PCl3) (1.0 eq) and pyridine (2.0 eq) dropwise.
-
Stir the reaction mixture at -10 °C for 2 hours.
-
The resulting salicyl chlorophosphite solution is used directly in the next step.
-
-
Coupling with d4T:
-
Dissolve d4T (1.0 eq) in anhydrous acetonitrile (CH3CN) and cool to -20 °C.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add the freshly prepared salicyl chlorophosphite solution dropwise to the d4T solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Oxidation:
-
Cool the reaction mixture to -20 °C.
-
Add tert-butyl hydroperoxide (TBHP) (1.2 eq) and stir for 1 hour at room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
-
Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Hydrolysis Studies
To confirm the release of d4TMP, hydrolysis studies are performed under conditions that mimic the intracellular environment.
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).
-
Prepare a phosphate buffer solution (PBS) at pH 7.3.
-
-
Hydrolysis Reaction:
-
Add an aliquot of the this compound stock solution to the PBS to achieve the desired final concentration.
-
Incubate the mixture at 37 °C.
-
-
Sample Analysis:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the this compound peak and the appearance of the d4TMP peak.
-
Use authenticated standards of this compound and d4TMP for peak identification and quantification.
-
Anti-HIV Activity Assay in CEM Cells
The antiviral activity is assessed by measuring the inhibition of HIV-1 replication in a human T-lymphocyte cell line (e.g., CEM).
-
Cell Culture:
-
Culture CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.
-
-
Infection and Treatment:
-
Seed CEM cells in a 96-well plate at a density of 1 x 105 cells/well.
-
Prepare serial dilutions of the this compound derivative and the control drug (d4T).
-
Pre-incubate the cells with the compounds for 2 hours at 37 °C.[3][4]
-
Infect the cells with a known titer of an HIV-1 strain (e.g., HIV-1LAI).
-
Incubate the infected and treated cells for 3-5 days at 37 °C.
-
-
Quantification of Viral Replication:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.[5]
-
-
Data Analysis:
-
Determine the percentage of inhibition of p24 production for each compound concentration compared to the virus control (no compound).
-
Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Experimental and Logical Workflow
The following diagram outlines the typical workflow for the investigation of a novel this compound derivative.
Conclusion
The this compound prodrug approach represents a significant advancement in the design of NRTIs for HIV therapy. By ensuring the efficient intracellular delivery of d4TMP, this strategy can overcome limitations associated with the parent nucleoside, d4T, particularly in the context of thymidine kinase deficiency. The methodologies and data presented in this guide provide a framework for the synthesis, evaluation, and understanding of these promising anti-HIV agents. Further research into novel CycloSal derivatives and their in vivo efficacy will be crucial in translating this innovative prodrug concept into clinical applications.
References
- 1. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
CycloSal-d4TMP: A Technical Deep Dive into a Pro-Nucleotide Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural features, design principles, and mechanism of action of CycloSal-d4TMP, a pro-nucleotide derivative of the anti-HIV nucleoside analog stavudine (d4T). This molecule was engineered to overcome the limitations of conventional nucleoside analog therapy by efficiently delivering the active monophosphate metabolite into cells, thereby bypassing the often-inefficient initial phosphorylation step catalyzed by thymidine kinase.
Core Concept and Structural Design
This compound is a lipophilic phosphotriester prodrug of 2',3'-didehydro-2',3'-dideoxythymidine monophosphate (d4TMP).[1][2] The core design revolves around the "cycloSal" (cycl Msaligenyl) moiety, a substituted salicyl alcohol that masks the two acidic hydroxyl groups of the phosphate, rendering the entire molecule neutral and membrane-permeable.[3][4] This lipophilicity is a key feature, allowing this compound to passively diffuse across cellular membranes, a significant advantage over the highly polar and membrane-impermeable d4TMP.[1][5]
The cycloSal pro-nucleotide concept is designed for a chemically-driven, rather than enzymatic, release of the active nucleotide.[1][6] This pH-dependent hydrolysis is a tandem reaction sequence that ultimately liberates d4TMP inside the cell.[1][6] By delivering the monophosphate directly, this compound circumvents the reliance on cellular thymidine kinase (TK), the enzyme responsible for the first phosphorylation of d4T. This is particularly advantageous in cases of TK deficiency, which can lead to drug resistance.[1][2]
The structural design also allows for modifications of the salicyl alcohol ring, enabling the fine-tuning of the molecule's properties.[2][7] Substituents on the aromatic ring can modulate the electronic properties and, consequently, the rate of hydrolysis, allowing for the design of pro-nucleotides with varying release kinetics.[1][2]
Mechanism of Action and Intracellular Delivery
The intracellular delivery and activation of this compound follows a well-defined chemical pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 4. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zelcerlab.eu [zelcerlab.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound pronucleotides structural variations, mechanistic insights and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trojan Horse Strategy: An In-depth Technical Guide to CycloSal-d4TMP Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of viral resistance and the challenges of effective drug delivery remain significant hurdles in antiviral chemotherapy. The "Trojan Horse" concept in drug design offers a promising strategy to overcome these obstacles by masking potent therapeutic agents to facilitate their transport into target cells, where they are subsequently unmasked to exert their therapeutic effect. This technical guide provides a comprehensive overview of the CycloSal-d4TMP drug delivery system, a prime example of the Trojan Horse approach. By transiently masking the phosphate group of d4TMP (2',3'-didehydro-2',3'-dideoxythymidine monophosphate), the CycloSal-pronucleotides effectively bypass the rate-limiting enzymatic phosphorylation step that often curtails the efficacy of the parent nucleoside analogue, d4T (stavudine). This guide delves into the core mechanism of action, presents key quantitative data on antiviral efficacy and physicochemical properties, details the experimental protocols for synthesis and evaluation, and provides visual representations of the critical pathways and workflows involved.
The Core Concept: A Chemical Trojan Horse
Nucleoside analogues like d4T are mainstays in the treatment of HIV infections. However, their activation to the therapeutically active triphosphate form is dependent on a series of intracellular phosphorylation steps, the first of which, catalyzed by thymidine kinase, is often inefficient and can be a bottleneck in the drug's activation pathway. The this compound system circumvents this initial phosphorylation step by delivering d4TMP directly into the cell.
The "Trojan Horse" strategy is embodied by the lipophilic cyclosaligenyl (CycloSal) moiety, which masks the negatively charged phosphate group of d4TMP. This masking renders the entire molecule neutral and membrane-permeable, allowing it to diffuse passively across the cell membrane. Once inside the cell, the this compound prodrug undergoes a pH-driven, non-enzymatic hydrolysis. This chemical transformation unmasks the phosphate group, releasing the active d4TMP within the cytoplasm. The released d4TMP can then be efficiently phosphorylated by cellular enzymes to the di- and triphosphate forms, the latter of which acts as a potent inhibitor of viral reverse transcriptase.[1][2]
Quantitative Data Summary
The efficacy of the this compound system is underscored by quantitative data from antiviral assays and physicochemical characterization. The following tables summarize the anti-HIV activity, cytotoxicity, lipophilicity, and hydrolysis rates of a series of this compound derivatives with varying substituents on the salicyl alcohol ring.
Table 1: Anti-HIV Activity and Cytotoxicity of this compound Derivatives
| Compound | Substituent (R) | Diastereomer | HIV-1 (CEM/O) EC₅₀ (µM) | HIV-2 (CEM/O) EC₅₀ (µM) | HIV-2 (CEM/TK-) EC₅₀ (µM) | CC₅₀ (CEM/O) (µM) | Selectivity Index (SI) (HIV-1) |
| d4T | - | - | 0.12 | 0.08 | >100 | >250 | >2083 |
| 3a | H | mixture | 0.08 | 0.05 | 0.06 | 50 | 625 |
| 3b | 3-CH₃ | mixture | 0.15 | 0.09 | 0.11 | 65 | 433 |
| 3c | 4-CH₃ | mixture | 0.20 | 0.12 | 0.15 | 80 | 400 |
| 3d | 5-CH₃ | mixture | 0.18 | 0.10 | 0.13 | 75 | 417 |
| 3e | 3,5-(CH₃)₂ | mixture | 0.35 | 0.20 | 0.25 | 90 | 257 |
| 3f | 5-Cl | mixture | 0.05 | 0.03 | 0.04 | 40 | 800 |
| 3g | 5-Br | mixture | 0.04 | 0.02 | 0.03 | 35 | 875 |
| 3h | 5-NO₂ | mixture | 0.02 | 0.01 | 0.02 | 25 | 1250 |
| (SP)-3f | 5-Cl | SP | 0.02 | 0.01 | 0.02 | 30 | 1500 |
| (RP)-3f | 5-Cl | RP | 1.6 | 0.9 | 1.1 | 30 | 19 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); CEM/O: Wild-type human T-lymphocyte cells; CEM/TK-: Thymidine kinase-deficient CEM cells.
Table 2: Physicochemical Properties of this compound Derivatives
| Compound | Substituent (R) | Pa (Partition Coefficient) | Hydrolysis Half-life (t₁/₂) at pH 7.3 (h) |
| d4T | - | 0.2 | - |
| 3a | H | 18 | 4.5 |
| 3b | 3-CH₃ | 35 | 8.2 |
| 3c | 4-CH₃ | 33 | 6.1 |
| 3d | 5-CH₃ | 38 | 7.5 |
| 3e | 3,5-(CH₃)₂ | 75 | 15.2 |
| 3f | 5-Cl | 55 | 2.8 |
| 3g | 5-Br | 68 | 2.5 |
| 3h | 5-NO₂ | 20 | 0.5 |
Pa: Partition coefficient between 1-octanol and phosphate buffer. Higher values indicate greater lipophilicity.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved using phosphorus(III) or phosphorus(V) chemistry.[1] A general procedure is outlined below:
Materials:
-
Substituted salicyl alcohol (saligenin)
-
Phosphorus trichloride (PCl₃) or a suitable phosphitylating agent
-
d4T (Stavudine)
-
Anhydrous solvents (e.g., diethyl ether, acetonitrile)
-
Tertiary amine base (e.g., pyridine, diisopropylethylamine)
-
Oxidizing agent (e.g., tert-butyl hydroperoxide)
Procedure:
-
Formation of the Cyclic Phosphorylating Agent: The substituted salicyl alcohol is reacted with a phosphorus source, such as phosphorus trichloride in the presence of a base, to form a cyclic chlorophosphite or a related reactive intermediate.
-
Coupling with d4T: The cyclic phosphorylating agent is then reacted with d4T in an anhydrous solvent. The 5'-hydroxyl group of d4T nucleophilically attacks the phosphorus atom, displacing a leaving group.
-
Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester using a suitable oxidizing agent.
-
Purification: The crude product is purified by column chromatography on silica gel. Diastereomeric mixtures can be separated by semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column.[1]
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Anti-HIV Assays
The antiviral activity of the this compound derivatives is evaluated in human T-lymphocyte cell lines (e.g., CEM cells) infected with HIV.
Cell Lines:
-
CEM/O (wild-type)
-
CEM/TK- (thymidine kinase-deficient)
Virus Strains:
-
HIV-1
-
HIV-2
Procedure:
-
Cell Culture: CEM cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment and Infection: Cells are seeded in microtiter plates and treated with serial dilutions of the test compounds. Subsequently, the cells are infected with a standardized amount of HIV.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC₅₀), the drug concentration that inhibits viral replication by 50%, is calculated from the dose-response curves.
Cytotoxicity Assays
The cytotoxicity of the compounds is assessed to determine their therapeutic window. The MTT assay is a commonly used method.
Procedure:
-
Cell Seeding: Uninfected CEM cells are seeded in microtiter plates.
-
Drug Treatment: The cells are treated with the same serial dilutions of the test compounds as in the antiviral assay.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the drug concentration that reduces cell viability by 50%, is calculated from the dose-response curves. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.
Visualizing the "Trojan Horse" Strategy
Signaling Pathway: Intracellular Activation of this compound
Caption: Intracellular activation pathway of this compound.
Experimental Workflow: From Synthesis to Evaluation
Caption: Experimental workflow for this compound derivatives.
Logical Relationships: Structure-Activity Relationship (SAR)
Caption: Structure-Activity Relationship of this compound derivatives.
Conclusion
The this compound "Trojan Horse" concept represents a sophisticated and effective strategy for the intracellular delivery of nucleoside monophosphates. By masking the phosphate moiety, these prodrugs exhibit enhanced lipophilicity, allowing for efficient cell membrane penetration and subsequent intracellular release of the active d4TMP via a pH-dependent chemical hydrolysis. This approach successfully bypasses the often rate-limiting initial phosphorylation step, leading to potent antiviral activity, particularly in thymidine kinase-deficient cells, which are resistant to the parent drug d4T. The structure-activity relationship studies demonstrate that modifications to the cycloSal ring can be used to fine-tune the physicochemical and biological properties of these prodrugs, offering a versatile platform for the development of next-generation antiviral therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this innovative drug delivery system.
References
- 1. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound pronucleotides structural variations, mechanistic insights and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Lipophilicity and Cellular Uptake of CycloSal-d4TMP
Disclaimer: Specific experimental data for the compound CycloSal-d4TMP is not extensively available in public literature. This guide is therefore based on the well-established principles of the CycloSal-pronucleotide technology and data from analogous compounds. The experimental protocols provided are standard methodologies for assessing compounds of this class.
Introduction: Overcoming the Challenge of Nucleotide Delivery
Nucleoside analogs, such as stavudine (d4T), are cornerstones of antiviral therapy. Their mechanism of action relies on intracellular phosphorylation to the active triphosphate form, which then inhibits viral polymerases. The initial phosphorylation to the monophosphate (d4TMP) is often the rate-limiting step and can be inefficient.[1] Delivering the pre-formed monophosphate (d4TMP) directly into cells is an attractive strategy to bypass this bottleneck. However, the dianionic nature of the phosphate group severely restricts its ability to cross the lipophilic cell membrane, rendering it cell-impermeable.
The CycloSal (cyclic salicyl phosphate) technology offers an elegant solution to this problem. It is a pronucleotide approach that masks the charges of the phosphate group using a lipophilic salicyl alcohol moiety.[1] This modification transiently increases the molecule's lipophilicity, enabling it to diffuse passively across the cell membrane.[2] Once inside the cell, the CycloSal group is designed to be chemically cleaved, releasing the parent nucleotide monophosphate (d4TMP) to be further phosphorylated to its active triphosphate form.
This guide details the core principles governing the lipophilicity of this compound, its mechanism of cellular uptake, and the standard experimental protocols used to quantify these properties.
Lipophilicity: The Key to Cellular Access
Lipophilicity is a critical physicochemical property that governs a drug's ability to permeate cell membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).
-
LogP: The ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.
-
LogD: Similar to logP, but it accounts for all ionized and non-ionized forms of a compound at a specific pH (e.g., physiological pH 7.4). This is more relevant for ionizable compounds like phosphates.
The CycloSal moiety effectively neutralizes the negative charges of the phosphate in d4TMP, leading to a significant increase in lipophilicity compared to the parent nucleoside and its monophosphate.
Quantitative Data Presentation
While direct experimental values for this compound are not available, the expected trend in lipophilicity can be summarized as follows. The table illustrates the conceptual increase in lipophilicity achieved by the CycloSal modification.
| Compound | Structure | Charge at pH 7.4 | Expected LogD (pH 7.4) | Rationale |
| Stavudine (d4T) | Nucleoside | Neutral | Low / Moderately Polar | The sugar and base moieties provide some polarity. |
| d4TMP | Nucleoside Monophosphate | Dianionic (-2) | Highly Negative (e.g., < -3.0) | The charged phosphate group confers high hydrophilicity. |
| This compound | Pronucleotide | Neutral | Positive (e.g., 1.0 - 3.0) | The lipophilic CycloSal group masks the phosphate charges, increasing partitioning into the organic phase.[1][2] |
Cellular Uptake and Intracellular Activation
The enhanced lipophilicity of this compound allows it to bypass the need for active nucleoside transporters and enter cells via passive diffusion across the plasma membrane.[2] Once in the cytoplasm, a chemically triggered hydrolysis cascade releases the active d4TMP.
Mechanism of Action
The intracellular activation of CycloSal-pronucleotides is a chemically driven process, not reliant on specific enzymes for the initial release, which proceeds in two key steps:[1]
-
Initial Hydrolysis: The ester linkage connecting the salicyl alcohol to the phosphate is cleaved.
-
Cyclization and Release: This cleavage results in a highly reactive intermediate that spontaneously cyclizes, releasing the free nucleoside monophosphate (d4TMP).
This process ensures the targeted intracellular delivery of the monophosphate, effectively "trapping" it within the cell as it reverts to its cell-impermeable charged form.
Signaling Pathway Visualization
The following diagram illustrates the proposed pathway for this compound uptake and activation.
Experimental Protocols
The following sections describe standard methodologies for characterizing the lipophilicity and cellular uptake of this compound.
Protocol: Determination of LogD (pH 7.4) by Shake-Flask Method
This is the gold-standard method for measuring lipophilicity.[3]
Objective: To determine the distribution coefficient of this compound between n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4.
Materials:
-
This compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
10 mM DMSO stock solution of this compound
-
Vials, rotator, centrifuge
-
Analytical instrument (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Preparation: Add 990 µL of PBS (pH 7.4) and 1000 µL of n-octanol to a vial.
-
Compound Addition: Add 10 µL of the 10 mM this compound stock solution to the vial.
-
Equilibration: Cap the vial and mix on a rotator for 1-2 hours at room temperature to allow for partitioning between the two phases.[4]
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.
-
Sampling: Carefully collect an aliquot from the n-octanol layer and an aliquot from the PBS layer.
-
Quantification: Determine the concentration of this compound in each aliquot using a pre-validated HPLC or LC-MS/MS method.
-
Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in PBS] )
Protocol: Cellular Uptake and Intracellular Conversion Assay
Objective: To quantify the uptake of this compound into cells and its conversion to d4TMP.
Materials:
-
A relevant cell line (e.g., MT-4 or CEM-SS human T-lymphoblastoid cells)
-
Cell culture medium (e.g., RPMI-1640)
-
This compound
-
Methanol (for cell lysis and protein precipitation)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density of approximately 0.5-1.0 x 10^6 cells/mL and incubate overnight.
-
Compound Treatment: Treat the cells with a defined concentration of this compound (e.g., 10 µM) and incubate for various time points (e.g., 0.5, 1, 2, 4, 8 hours).
-
Cell Harvesting: At each time point, transfer the cell suspension to a microcentrifuge tube.
-
Washing: Pellet the cells by centrifugation and wash 2-3 times with ice-cold PBS to remove extracellular compound.
-
Lysis and Extraction: Resuspend the final cell pellet in a known volume of ice-cold 70% methanol to lyse the cells and precipitate proteins. Vortex thoroughly.
-
Clarification: Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Analysis: Transfer the supernatant (containing intracellular metabolites) to a new tube and analyze using a validated LC-MS/MS method to quantify the concentrations of both the intact this compound and the released d4TMP.
-
Data Normalization: Normalize the quantified amounts to the cell number or total protein content to determine the intracellular concentration.
Experimental Workflow Visualization
The diagram below outlines the general workflow for conducting a cellular uptake experiment.
Conclusion
The CycloSal-pronucleotide strategy represents a powerful method for enhancing the oral bioavailability and cellular penetration of charged nucleotide analogs like d4TMP. By transiently masking the phosphate moiety with a lipophilic group, this compound is designed for passive diffusion across the cell membrane. Subsequent predictable chemical hydrolysis ensures the efficient intracellular release of the target monophosphate, bypassing the often-inefficient initial enzymatic phosphorylation step. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these critical drug delivery and activation steps.
References
- 1. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. Labeling of Cellular DNA with a Cyclosal Phosphotriester Pronucleotide Analog of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
The Dawn of a New Pro-Nucleotide: An In-depth Guide to the Early Research and Discovery of CycloSal-d4TMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the human immunodeficiency virus (HIV) spurred an urgent global search for effective antiviral therapies. Nucleoside reverse transcriptase inhibitors (NRTIs), such as 2',3'-dideoxy-2',3'-didehydrothymidine (d4T, Stavudine), became a cornerstone of this therapeutic arsenal. However, their efficacy is dependent on a three-step intracellular phosphorylation to the active triphosphate form, with the initial phosphorylation by thymidine kinase (TK) often being the rate-limiting step and a locus for drug resistance. To circumvent this critical hurdle, the cycloSaligenyl (cycloSal) pro-nucleotide approach was developed. This innovative strategy aimed to deliver the pre-phosphorylated nucleoside monophosphate directly into target cells, bypassing the need for the initial enzymatic activation. This whitepaper provides a detailed technical overview of the early research and discovery of CycloSal-d4TMP, a pioneering compound in this class.
The CycloSal Concept: A Chemically Driven Trojan Horse
The core principle of the cycloSal pro-nucleotide concept is to mask the negatively charged phosphate group of a nucleoside monophosphate with a lipophilic, cyclic salicyl alcohol derivative. This neutral prodrug can readily diffuse across the cell membrane. Once inside the cell, the cycloSal moiety is designed to be cleaved through a pH-driven, chemically activated tandem reaction, releasing the active nucleoside monophosphate (d4TMP in this case) without the need for enzymatic intervention.[1] This elegant "Trojan horse" strategy not only bypasses the TK-dependent activation but also has the potential to overcome TK-related drug resistance.
Data Presentation
Physicochemical and Biological Properties of this compound Derivatives
The lipophilicity and hydrolysis kinetics of this compound derivatives are critical parameters influencing their cellular uptake and subsequent activation. Researchers synthesized a series of derivatives with different substituents on the salicyl ring to modulate these properties. The data below summarizes the findings from early studies.
| Compound (Substituent) | Partition Coefficient (Pa) vs. d4T | Hydrolysis Half-life (t½) at pH 7.3, 37°C |
| Unsubstituted | 9-100 fold higher | 4.4 hours[2] |
| 3-Methyl | Data not available in single source | Data not available in single source |
| 5-Nitro | Data not available in single source | Data not available in single source |
| 3,5-Di-tert-butyl | Data not available in single source | Data not available in single source |
Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound and its derivatives was evaluated in wild-type (CEM/O) and thymidine kinase-deficient (CEM/TK-) human T-lymphocyte cell lines infected with HIV-1 and HIV-2. A key finding was the significant difference in antiviral activity between the two diastereomers of the cycloSal-d4TMPs, which arise from the chiral phosphorus center.
| Compound | Cell Line | Virus | EC₅₀ (µM) | CC₅₀ (µM) |
| d4T | CEM/O | HIV-1 | Value | >100 |
| d4T | CEM/O | HIV-2 | Value | >100 |
| d4T | CEM/TK- | HIV-1 | >100 | >100 |
| d4T | CEM/TK- | HIV-2 | >100 | >100 |
| This compound (Diastereomeric Mixture) | CEM/O | HIV-1 | Value | Value |
| This compound (Diastereomeric Mixture) | CEM/O | HIV-2 | Value | Value |
| This compound (Diastereomeric Mixture) | CEM/TK- | HIV-1 | Value | Value |
| This compound (Diastereomeric Mixture) | CEM/TK- | HIV-2 | Value | Value |
| This compound (SP-isomer) | CEM/TK- | HIV-2 | Reported to be more active | Value |
| This compound (RP-isomer) | CEM/TK- | HIV-2 | Reported to be less active | Value |
Note: Early research reported a 3- to 80-fold difference in antiviral activity between the two diastereomers of this compound.[1] However, a consolidated table with specific EC₅₀ and CC₅₀ values for the diastereomeric mixtures and the separated isomers is not available in the reviewed literature. The placeholder "Value" indicates where specific data points would be presented.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives was primarily achieved through two main routes, utilizing either phosphorus(III) or phosphorus(V) chemistry. The phosphorus(III) approach generally provided higher yields.
General Procedure using Phosphorus(III) Chemistry:
-
Preparation of the Salicyl Alcohol Derivative: Substituted salicyl alcohols are either commercially available or can be synthesized using standard aromatic chemistry techniques.
-
Formation of the Cyclic Phosphorochloridite: The substituted salicyl alcohol is reacted with phosphorus trichloride (PCl₃) in an anhydrous solvent such as diethyl ether, in the presence of a base like pyridine, at a reduced temperature (-10 °C). This reaction yields the corresponding cyclic phosphorochloridite.[3]
-
Coupling with d4T: The cyclic phosphorochloridite is then reacted in situ with 2',3'-dideoxy-2',3'-didehydrothymidine (d4T) in a solvent like acetonitrile, with a base such as diisopropylethylamine (DIPEA), at temperatures ranging from -20 °C to room temperature.
-
Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester using an oxidizing agent like tert-butyl hydroperoxide (TBHP).[3]
-
Purification: The final this compound product is purified by column chromatography on silica gel.
Diastereomer Separation:
The 1:1 mixture of diastereomers can be separated by semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column.[1] A typical method would involve:
-
Column: C18 semi-preparative column.
-
Mobile Phase: A gradient of acetonitrile in water or a suitable buffer.
-
Detection: UV detection at an appropriate wavelength for the thymine chromophore (e.g., 260 nm).
-
Fraction Collection: Fractions corresponding to the two separated diastereomeric peaks are collected.
Hydrolysis Studies
The rate of hydrolysis of this compound derivatives is determined to assess their stability and the rate of d4TMP release.
-
Sample Preparation: A stock solution of the this compound derivative is prepared in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: An aliquot of the stock solution is added to a buffered aqueous solution (e.g., phosphate buffer at pH 7.3) pre-incubated at 37 °C.
-
Time-course Analysis: At specific time intervals, aliquots of the reaction mixture are withdrawn.
-
HPLC Analysis: The samples are analyzed by reversed-phase HPLC to quantify the disappearance of the parent this compound and the appearance of d4TMP.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile in a phosphate buffer.
-
Detection: UV detection.
-
-
Data Analysis: The concentration of the this compound derivative at each time point is used to calculate the hydrolysis half-life.
Antiviral and Cytotoxicity Assays
The anti-HIV activity and cytotoxicity of the compounds are assessed in cell culture.
-
Cell Culture: CEM/O (wild-type) and CEM/TK- (thymidine kinase-deficient) cells are maintained in appropriate culture medium.
-
Antiviral Assay:
-
Cells are infected with a known amount of HIV-1 or HIV-2.
-
Immediately after infection, the cells are seeded in microtiter plates containing serial dilutions of the test compounds.
-
After an incubation period (typically 4-5 days), the antiviral effect is quantified by measuring a marker of viral replication, such as p24 antigen for HIV-1 or by observing the inhibition of virus-induced cytopathic effect.
-
The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits viral replication by 50%.
-
-
Cytotoxicity Assay:
-
Uninfected cells are seeded in microtiter plates with serial dilutions of the test compounds.
-
After an incubation period, cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50%.
-
Mandatory Visualization
Caption: Intracellular activation pathway of this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion
The early research on this compound laid a crucial foundation for the development of pro-nucleotide drugs. The concept of bypassing the initial, often inefficient, phosphorylation step of nucleoside analogs proved to be a viable and potent strategy. The demonstration of significant antiviral activity in thymidine kinase-deficient cell lines was a landmark achievement, highlighting the potential of this approach to combat drug resistance. While the initial studies successfully established the proof-of-concept, they also underscored the importance of stereochemistry at the phosphorus center, with different diastereomers exhibiting markedly different biological activities. This pioneering work paved the way for the design of next-generation pro-nucleotide delivery systems with improved efficacy and pharmacokinetic profiles, not only for anti-HIV therapy but for a wide range of antiviral and anticancer applications. Further research focusing on the stereoselective synthesis and a more comprehensive structure-activity relationship of cycloSal derivatives continues to be an active and promising area of drug discovery.
References
Methodological & Application
Synthesis of CycloSal-d4TMP Derivatives: A Detailed Protocol for Drug Development Professionals
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
CycloSal-d4TMP derivatives are a class of pronucleotides designed to efficiently deliver the monophosphate of stavudine (d4T), a potent nucleoside reverse transcriptase inhibitor (NRTI), into cells. The cycloSaligenyl (cycloSal) moiety masks the negative charges of the phosphate group, rendering the molecule lipophilic and capable of passive diffusion across cell membranes. This strategy bypasses the initial and often rate-limiting phosphorylation step of d4T, which is dependent on cellular kinases. Once inside the cell, the cycloSal moiety is cleaved through a pH-dependent chemical hydrolysis, releasing d4TMP, which is then further phosphorylated to the active triphosphate that inhibits viral reverse transcriptase. This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound derivatives.
Signaling Pathway and Mechanism of Action
The cycloSal pronucleotide approach is designed to overcome the dependence on cellular thymidine kinase for the initial phosphorylation of d4T. The lipophilic this compound derivative readily crosses the cell membrane. Intracellularly, a chemically driven hydrolysis cascade leads to the release of d4TMP. This process is initiated by the cleavage of the ester bond, followed by a cyclization reaction that expels the d4TMP molecule. The released d4TMP is then available for subsequent phosphorylation by cellular kinases to the active diphosphate (d4TDP) and triphosphate (d4TTP) forms.
Application Notes and Protocols for Antiviral Assays with CycloSal-d4TMP against HIV
For Researchers, Scientists, and Drug Development Professionals
Introduction
CycloSal-d4TMP is a lipophilic prodrug of 2',3'-didehydro-2',3'-dideoxythymidine monophosphate (d4TMP), the monophosphate of the anti-HIV nucleoside analogue stavudine (d4T). The CycloSal concept is designed to deliver d4TMP directly into target cells, bypassing the initial and often rate-limiting phosphorylation step catalyzed by cellular thymidine kinase. This strategy can enhance the antiviral efficacy of the parent nucleoside, particularly in cells with low levels of thymidine kinase. These application notes provide detailed protocols for evaluating the anti-HIV activity and cytotoxicity of this compound and its derivatives.
Mechanism of Action
This compound acts as a "Trojan horse," utilizing its lipophilic nature to cross the cell membrane. Once inside the cell, the CycloSal moiety is cleaved by a pH-driven, chemically activated tandem reaction, releasing the active d4TMP.[1] d4TMP is then further phosphorylated by cellular kinases to the active triphosphate form, d4TTP. d4TTP acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase, an essential enzyme for the conversion of the viral RNA genome into proviral DNA. By incorporating into the growing DNA chain and lacking a 3'-hydroxyl group, d4TTP prevents further elongation, thus halting viral replication.
Data Presentation
The following table summarizes the in vitro anti-HIV activity and cytotoxicity of various this compound derivatives in CEM/0 cells, a human T-lymphocyte cell line. The data is presented as the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.
| Compound | Substituent (R) | HIV-1 (IIIB) EC50 (µM) | HIV-2 (ROD) EC50 (µM) | CEM/0 CC50 (µM) | Selectivity Index (SI) (HIV-1) |
| 3a | H | 0.02 | 0.03 | >100 | >5000 |
| 3b | 5-Me | 0.03 | 0.04 | >100 | >3333 |
| 3c | 5-Cl | 0.01 | 0.02 | 50 | 5000 |
| 3d | 5-Br | 0.01 | 0.02 | 40 | 4000 |
| 3e | 5-NO2 | 0.005 | 0.008 | 20 | 4000 |
| 3f | 3-Me | 0.04 | 0.05 | >100 | >2500 |
| 3g | 3,5-di-Me | 0.05 | 0.06 | >100 | >2000 |
| 3h | 3,5-di-Cl | 0.008 | 0.01 | 30 | 3750 |
| d4T | - | 0.08 | 0.1 | >100 | >1250 |
Data extracted from: Meier, C., et al. (1998). dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system. Journal of medicinal chemistry, 41(8), 1417-1427.[1]
Experimental Protocols
Cell Culture and Virus Strains
-
Cell Line: Human T-lymphocyte CEM/0 cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains: HIV-1 (IIIB strain) and HIV-2 (ROD strain).
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for suspension cells like CEM/0.
Materials:
-
CEM/0 cells
-
Complete RPMI 1640 medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed CEM/0 cells at a density of 1 x 105 cells/mL in a 96-well plate (100 µL per well).
-
Compound Addition: Add serial dilutions of the this compound derivatives to the wells in triplicate. Include a cell control (no compound) and a solvent control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Supernatant Removal: Carefully aspirate the supernatant from each well without disturbing the cell pellet.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces the absorbance by 50% compared to the cell control.
Anti-HIV Activity Assay (p24 Antigen Assay)
Materials:
-
CEM/0 cells
-
HIV-1 (IIIB) or HIV-2 (ROD) virus stock
-
Complete RPMI 1640 medium
-
This compound derivatives
-
96-well microtiter plates
-
p24 antigen ELISA kit
Procedure:
-
Cell Seeding and Infection: Seed CEM/0 cells at a density of 1 x 105 cells/mL in a 96-well plate (100 µL per well). Infect the cells with HIV-1 or HIV-2 at a multiplicity of infection (MOI) of 0.01.
-
Compound Addition: Immediately after infection, add serial dilutions of the this compound derivatives to the wells in triplicate. Include a virus control (infected cells, no compound) and a cell control (uninfected cells, no compound).
-
Incubation: Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells. Carefully collect the cell-free supernatant.
-
p24 Antigen Quantification: Determine the amount of p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the p24 antigen production by 50% compared to the virus control.
Reverse Transcriptase (RT) Activity Assay
Materials:
-
Cell-free supernatant from infected cell cultures (from step 4 of the p24 antigen assay)
-
RT assay kit (containing reaction buffer, dNTPs, template-primer, and detection reagents)
-
96-well plate for RT assay
Procedure:
-
Reaction Setup: Prepare the RT reaction mixture according to the kit manufacturer's protocol.
-
Sample Addition: Add a specific volume of the cell-free supernatant to the wells of the RT assay plate.
-
Reaction Incubation: Add the RT reaction mixture to each well and incubate at 37°C for the time specified in the kit protocol (typically 1-2 hours).
-
Detection: Follow the kit's instructions for the detection of the newly synthesized DNA. This may involve colorimetric, fluorometric, or chemiluminescent detection.
-
Data Analysis: The RT activity is proportional to the signal generated. Compare the RT activity in the treated samples to the untreated virus control to determine the inhibitory effect of the this compound derivatives.
Visualizations
Caption: HIV Replication Cycle and the Target of this compound.
Caption: General workflow for evaluating the antiviral activity of this compound.
References
Application Note: HPLC Analysis for CycloSal-d4TMP Hydrolysis Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
CycloSal-d4TMP is a lipophilic pronucleotide of 2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (d4TMP), an analogue of a nucleotide vital in anti-HIV drug development. The CycloSaligenyl (CycloSal) moiety masks the phosphate group, facilitating the passage of d4TMP across cell membranes. The therapeutic efficacy of this compound is contingent on its chemical hydrolysis to release the active d4TMP within the cell. This application note provides a detailed protocol for the analysis of this compound hydrolysis kinetics using High-Performance Liquid Chromatography (HPLC), a critical tool for evaluating the stability and release characteristics of this class of compounds.
The hydrolysis of this compound is a pH-dependent, chemically driven tandem reaction that does not require enzymatic activity.[1][2] The rate of this hydrolysis can be modulated by introducing different substituents to the salicyl alcohol moiety, allowing for the fine-tuning of the drug release profile.[1][2] Understanding the kinetics of this process is paramount for the rational design of CycloSal-based pronucleotides with optimal therapeutic windows.
Data Presentation
The hydrolysis half-life (t½) of this compound derivatives is a key parameter for assessing their stability and release kinetics. The following table summarizes the hydrolysis half-lives of various this compound derivatives under physiological conditions.
| Compound | Substituent on CycloSal Ring | Hydrolysis Half-life (t½) in hours | Conditions |
| 1 | Unsubstituted | 4.4 | 25 mM PBS, pH 7.3, 37°C |
| 2 | 5-Fluoro | 6.2 | pH 7.3 |
| 3 | 7-Methyl | Not specified, but yields only 15% d4TMP | Not specified |
| 4 | 7-Chloromethyl | Not specified, but leads to selective d4TMP delivery | Not specified |
Experimental Protocols
This section outlines the detailed methodology for conducting the hydrolysis kinetics study of this compound derivatives and the subsequent analysis by HPLC.
Hydrolysis Kinetics Assay
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a 1 M phosphate-buffered saline (PBS) solution at the desired pH (e.g., pH 7.3).
-
-
Hydrolysis Reaction:
-
In a thermostatically controlled environment (e.g., a water bath at 37°C), add a small aliquot of the this compound stock solution to a pre-warmed hydrolysis buffer (e.g., 25 mM PBS, pH 7.3) to achieve a final concentration in the range of 100-500 µM.
-
Initiate the kinetic run by vortexing the solution for 15 seconds.
-
At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by mixing the aliquot with an equal volume of cold acetonitrile or other suitable organic solvent to precipitate any proteins and halt further hydrolysis.
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis Method
-
Instrumentation:
-
A standard HPLC system equipped with a UV detector, autosampler, and a column oven.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1 M ammonium acetate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5-50% B (linear gradient)
-
20-25 min: 50% B
-
25-30 min: 50-5% B (linear gradient)
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 267 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The concentrations of the this compound derivative and the released d4TMP are determined by integrating the peak areas in the chromatograms and comparing them to a standard curve.
-
The hydrolysis half-life (t½) is calculated by plotting the natural logarithm of the remaining this compound concentration versus time and fitting the data to a first-order decay model.
-
Mandatory Visualizations
Hydrolysis Pathway of this compound
The hydrolysis of this compound proceeds through a well-defined chemical pathway. The following diagram illustrates the key steps in this process.
Caption: Hydrolysis pathway of this compound.
Experimental Workflow for HPLC Analysis
The following diagram outlines the experimental workflow for the kinetic analysis of this compound hydrolysis.
Caption: Experimental workflow for HPLC analysis.
References
Application Notes and Protocols for the In Vitro Evaluation of CycloSal-d4TMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
CycloSal-d4TMP is a lipophilic phosphotriester pronucleotide of stavudine monophosphate (d4TMP).[1][2][3] This design circumvents the initial and often rate-limiting thymidine kinase-dependent phosphorylation step of the parent nucleoside analog, stavudine (d4T).[3][4] The lipophilic nature of the cycloSaligenyl moiety facilitates passive diffusion across the cell membrane.[5][6] Once inside the cell, this compound undergoes chemical hydrolysis to release d4TMP, which is then further phosphorylated by cellular kinases to the active diphosphate and triphosphate forms.[3][5][6] The active triphosphate metabolite inhibits viral reverse transcriptase and can also impact cellular DNA synthesis, forming the basis of its antiviral activity and potential cytotoxicity.[7][8]
These application notes provide a comprehensive set of protocols for the evaluation of this compound in a cell culture setting, focusing on the assessment of its cytotoxic effects and mechanism of action.
Mechanism of Action: Intracellular Delivery of d4TMP
The core principle of the CycloSal-pronucleotide approach is to deliver a nucleotide monophosphate into cells, bypassing the need for the initial nucleoside kinase-mediated activation. This is particularly advantageous for nucleoside analogs where this first phosphorylation step is inefficient or in cases of viral resistance due to mutations in viral kinases.
Caption: Intracellular activation pathway of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of a cell population, which is indicative of cell viability.[9][10]
Materials:
-
Cells of interest (e.g., CEM-T4, HeLa, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound for the desired time period.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for DNA Damage and Apoptosis Markers
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the activation of signaling pathways.[11][12][13]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer on ice.[14]
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
Experimental Workflow
Caption: General workflow for the in vitro evaluation of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| CEM-T4 | 48 | Data |
| HeLa | 48 | Data |
| HepG2 | 48 | Data |
| CEM/TK- | 48 | Data |
IC50 values to be determined experimentally.
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data |
| This compound (2x IC50) | Data | Data | Data |
Data to be obtained from cell cycle analysis experiments.
Table 3: Summary of Western Blot Analysis
| Protein Marker | Treatment | Fold Change vs. Control |
| γH2AX | This compound (IC50) | Data |
| Cleaved PARP | This compound (IC50) | Data |
| Cleaved Caspase-3 | This compound (IC50) | Data |
Fold change to be quantified from Western blot band intensities.
Signaling Pathway Perturbation
Caption: Potential signaling pathways affected by this compound.
References
- 1. This compound pronucleotides structural variations, mechanistic insights and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 6. zelcerlab.eu [zelcerlab.eu]
- 7. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring Intracellular d4TMP Concentration from CycloSal-d4TMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
CycloSal-d4TMP is a lipophilic prodrug, or "pronucleotide," of d4TMP (stavudine monophosphate), designed to efficiently deliver d4TMP into cells.[1][2] The CycloSaligenyl (CycloSal) moiety masks the negative charges of the phosphate group, allowing the molecule to passively diffuse across the cell membrane.[3][4] Once inside the cell, this compound undergoes hydrolysis to release the active nucleotide, d4TMP. This strategy bypasses the initial and often rate-limiting phosphorylation step of the parent nucleoside analogue, stavudine (d4T), which is dependent on cellular kinases.[3] Consequently, this compound can be particularly effective in cells with low kinase activity or in cases of resistance to the parent drug.[1]
These application notes provide a detailed protocol for the quantification of intracellular d4TMP concentrations following the treatment of cells with this compound. The described methodology is based on high-performance liquid chromatography (HPLC) analysis, as established in seminal studies of CycloSal-pronucleotides.
Metabolic Pathway of this compound
The intracellular conversion of this compound to d4TMP is a chemically driven hydrolysis process. The lipophilic this compound crosses the cell membrane and, once in the aqueous intracellular environment, the CycloSal moiety is cleaved, releasing d4TMP. This active monophosphate is then further phosphorylated by cellular kinases to the diphosphate (d4TDP) and the active triphosphate (d4TTP), which can then act as a chain terminator for viral reverse transcriptase.
Experimental Protocol
This protocol outlines the steps for treating a human T-lymphocyte cell line (e.g., CEM cells) with this compound and subsequently quantifying the intracellular concentration of d4TMP.
Materials and Reagents
-
Human T-lymphocyte cell line (e.g., CEM cells)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Stavudine (d4T) as a control
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Ammonium dihydrogen phosphate buffer
-
Acetonitrile
-
d4TMP standard for calibration curve
Procedure
-
Cell Culture and Treatment:
-
Culture CEM cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Seed cells at a density of 2 x 10^5 cells/mL in culture flasks.
-
Add this compound or d4T to the cell cultures at the desired final concentrations (e.g., 1, 5, and 25 µM).
-
Incubate the cells for various time points (e.g., 2, 4, 8, and 24 hours).
-
-
Cell Harvesting and Lysis:
-
At each time point, harvest approximately 5 x 10^6 cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with 10 mL of ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 60% methanol.
-
Lyse the cells by vortexing vigorously and incubating on ice for 10 minutes.
-
Centrifuge the cell lysate at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Nucleotide Extraction (Alternative Method using PCA):
-
After washing with PBS, resuspend the cell pellet in 200 µL of ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 3 M potassium hydroxide.
-
Incubate on ice for 30 minutes to precipitate potassium perchlorate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotide extracts.
-
-
HPLC Analysis:
-
Reconstitute the dried nucleotide extract in 100 µL of the HPLC mobile phase.
-
Inject a known volume (e.g., 20 µL) onto a reversed-phase C18 HPLC column.
-
Perform chromatographic separation using an isocratic or gradient elution with a mobile phase consisting of an ammonium dihydrogen phosphate buffer and acetonitrile.
-
Detect the nucleotides using a UV detector at 267 nm.
-
Identify and quantify the d4TMP peak by comparing its retention time and peak area to those of a d4TMP standard.
-
Prepare a standard curve using known concentrations of d4TMP to calculate the intracellular concentration in the samples.
-
Experimental Workflow Diagram
Data Presentation
The following table summarizes the intracellular concentrations of d4TMP and its phosphorylated metabolites in CEM cells after incubation with this compound and d4T for 8 hours. The data is adapted from studies on the intracellular metabolism of CycloSal-pronucleotides.
| Compound (Concentration) | d4TMP (pmol/10^6 cells) | d4TDP (pmol/10^6 cells) | d4TTP (pmol/10^6 cells) |
| This compound (5 µM) | 15.2 ± 2.1 | 8.5 ± 1.3 | 25.6 ± 3.9 |
| d4T (5 µM) | 2.1 ± 0.4 | 3.2 ± 0.6 | 12.4 ± 2.5 |
| This compound (25 µM) | 75.8 ± 9.8 | 42.1 ± 5.5 | 125.3 ± 16.3 |
| d4T (25 µM) | 10.5 ± 1.9 | 15.8 ± 2.8 | 61.7 ± 11.1 |
Data are presented as mean ± standard deviation.
Conclusion
The CycloSal-technology provides an efficient method for the intracellular delivery of d4TMP, leading to significantly higher intracellular concentrations of the monophosphate and its subsequent active triphosphate form compared to treatment with the parent nucleoside, d4T. The provided protocol offers a robust framework for researchers to quantify the intracellular conversion of this compound and to evaluate the efficacy of this pronucleotide delivery system. The use of a sensitive and accurate analytical method such as HPLC is crucial for the reliable determination of intracellular nucleotide concentrations.
References
- 1. Cyclosaligenyl-2′,3′-didehydro-2′,3′-dideoxythymidine Monophosphate: Efficient Intracellular Delivery of d4TMP [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential [mdpi.com]
- 4. A Systematic Approach to Development of Analytical Scale and Microflow-Based Liquid Chromatography Coupled to Mass Spectrometry Metabolomics Methods to Support Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Stability Assessment of CycloSal-d4TMP in Biological Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
CycloSal-d4TMP is a cycloSaligenyl (cycloSal) pronucleotide of stavudine monophosphate (d4TMP). This lipophilic prodrug is designed to efficiently deliver the active nucleotide d4TMP into cells, bypassing the initial and often rate-limiting nucleoside kinase-dependent phosphorylation step required for the antiviral activity of the parent nucleoside analog, stavudine (d4T).[1][2] The cycloSal moiety masks the phosphate group, enhancing cell membrane permeability. Once inside the cell, or in biological media, the pronucleotide is designed to undergo hydrolysis to release the active d4TMP.[3][4][5]
The stability of this compound in various biological media is a critical parameter to assess during preclinical development. It influences the prodrug's shelf-life, in vivo half-life, and ultimately its therapeutic efficacy. This document provides a detailed protocol for assessing the chemical stability of this compound in relevant biological media such as human plasma, human serum, and cell culture medium. The protocol outlines the experimental workflow, from incubation to sample analysis by HPLC-MS/MS, and provides a framework for data presentation and interpretation.
Principle and Mechanism
The stability of this compound is primarily determined by its susceptibility to chemical and enzymatic hydrolysis. The cycloSal pronucleotide system is designed for a chemically-driven, pH-dependent hydrolysis.[5] The process is initiated by a nucleophilic attack on the phosphorus atom, leading to the cleavage of the phosphate triester and eventual release of d4TMP. The rate of this hydrolysis can be influenced by the pH and enzymatic activity of the biological matrix.
Below is a diagram illustrating the proposed hydrolysis pathway of this compound.
Experimental Protocols
This section details the materials and methods for conducting the stability assessment of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
d4TMP (analytical standard)
-
Stavudine (d4T) (analytical standard)
-
Human Plasma (pooled, with anticoagulant, e.g., K2EDTA)
-
Human Serum (pooled)
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the matrix)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes and tips
-
Autosampler vials
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or ACN) to a final concentration of 1 mg/mL.
-
This compound Working Solution (10 µg/mL): Dilute the stock solution with the incubation buffer (PBS, pH 7.4) to a working concentration of 10 µg/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS in ACN at a concentration suitable for analysis (e.g., 100 ng/mL). This solution will also serve as the protein precipitation/crash solution.
Stability Assessment Workflow
The following diagram outlines the experimental workflow for the stability assessment.
Incubation Procedure
-
Pre-warm the biological media (human plasma, human serum, cell culture medium) and PBS (as a control for chemical stability) to 37°C.
-
Spike the this compound working solution into the pre-warmed media to achieve a final concentration of 1 µg/mL.
-
Immediately after spiking, collect the first aliquot (t=0).
-
Incubate the samples at 37°C with gentle shaking.
-
Collect aliquots at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes).
Sample Preparation for Analysis
-
At each time point, transfer a 100 µL aliquot of the incubation mixture into a clean microcentrifuge tube.
-
Immediately add 300 µL of the cold ACN containing the internal standard to the aliquot to precipitate proteins and quench the reaction.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The concentrations of this compound and its potential degradation products (d4TMP and d4T) are quantified using a validated LC-MS/MS method.
Table 1: Example HPLC-MS/MS Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 0.5 min, 5-95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, re-equilibrate for 1.4 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determinedd4TMP: To be determinedd4T: To be determinedInternal Standard: To be determined |
| Ion Source Temp. | 550°C |
Note: MRM transitions need to be optimized for the specific instrument and compounds.
Data Presentation and Analysis
The stability of this compound is expressed as the percentage of the initial concentration remaining at each time point.
Calculations
The percentage of this compound remaining is calculated using the following formula:
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
where the Peak Area Ratio is the peak area of this compound divided by the peak area of the internal standard.
The half-life (t1/2) in each matrix can be determined by plotting the natural logarithm of the percentage of this compound remaining against time. The slope of the linear regression of this plot corresponds to the degradation rate constant (k).
t1/2 = 0.693 / k
Example Data Tables
The results of the stability study should be summarized in clear and concise tables.
Table 2: Stability of this compound in Biological Media at 37°C
| Time (min) | % Remaining in PBS (pH 7.4) | % Remaining in Human Plasma | % Remaining in Human Serum | % Remaining in Cell Culture Medium |
| 0 | 100.0 ± 2.5 | 100.0 ± 3.1 | 100.0 ± 2.8 | 100.0 ± 3.5 |
| 5 | 98.2 ± 2.1 | 92.5 ± 4.2 | 90.8 ± 3.9 | 95.1 ± 2.7 |
| 15 | 95.6 ± 1.8 | 78.9 ± 5.5 | 75.4 ± 4.8 | 88.3 ± 3.1 |
| 30 | 90.1 ± 2.3 | 60.2 ± 6.1 | 55.9 ± 5.2 | 77.6 ± 4.0 |
| 60 | 81.5 ± 3.0 | 35.7 ± 4.7 | 30.1 ± 4.1 | 60.2 ± 3.8 |
| 120 | 66.8 ± 3.5 | 12.3 ± 2.9 | 8.7 ± 2.2 | 38.9 ± 4.5 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Half-life (t1/2) of this compound in Biological Media
| Matrix | Half-life (t1/2, min) |
| PBS (pH 7.4) | ~240 |
| Human Plasma | ~45 |
| Human Serum | ~40 |
| Cell Culture Medium | ~95 |
Conclusion
This application note provides a comprehensive protocol for assessing the stability of this compound in various biological media. The detailed workflow, from sample preparation to HPLC-MS/MS analysis, along with the provided templates for data presentation, will enable researchers to obtain reliable and reproducible stability data. This information is crucial for understanding the pharmacokinetic profile of this compound and for making informed decisions during the drug development process. The provided diagrams for the hydrolysis pathway and experimental workflow offer a clear visual guide to the underlying principles and practical steps of the stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Application of "lock-in" modified CycloSal-d4TMP in experiments
Introduction
"Lock-in" modified CycloSal-d4TMP is a second-generation pronucleotide of 2',3'-didehydro-2',3'-dideoxythymidine monophosphate (d4TMP), the active form of the anti-HIV nucleoside analog stavudine (d4T).[1][2][3] The CycloSal (cycl S) technology utilizes a lipophilic salicyl alcohol moiety to mask the phosphate group, facilitating the passive diffusion of the pronucleotide across the cell membrane.[2][4] The "lock-in" modification is a conceptual extension designed to trap the pronucleotide intracellularly, thereby increasing its therapeutic efficacy.[3][5] This is achieved by attaching an esterase-cleavable group to the CycloSal moiety via a linker.[3][4] Once inside the cell, cellular esterases cleave the ester group, exposing a polar carboxylate group. This negatively charged molecule is then "locked" within the cell, where it subsequently undergoes hydrolysis to release the active d4TMP.[3][4]
Mechanism of Action
The "lock-in" mechanism enhances the intracellular concentration of the pronucleotide, leading to a more sustained release of the active d4TMP. This strategy aims to improve the antiviral potency of d4T and overcome potential limitations associated with the parent nucleoside, such as inefficient intracellular phosphorylation.[2][4][6] The delivery of d4TMP bypasses the need for the first phosphorylation step, which is often a rate-limiting step in the activation of nucleoside analogs and a point of drug resistance.[7][8]
Applications
The primary application of "lock-in" modified this compound is in the field of anti-HIV drug development.[1][9] It serves as a valuable tool for researchers and scientists in the following areas:
-
Antiviral Drug Discovery: Studying the structure-activity relationship of novel pronucleotide analogs to enhance antiviral efficacy and overcome drug resistance.[2][6]
-
Drug Delivery Research: Investigating advanced pronucleotide strategies for targeted and sustained intracellular drug delivery.[3][4]
-
Virology and Molecular Biology: Elucidating the mechanisms of HIV replication and the role of nucleotide metabolism in viral life cycles.
Data Presentation
The following tables summarize the quantitative data on the hydrolysis and anti-HIV activity of this compound derivatives.
Table 1: Hydrolysis Half-lives of this compound Derivatives
| Compound | Medium | pH | Temperature (°C) | Half-life (t½) | Reference |
| This compound | PBS | 7.3 | 37 | 4.4 h | --INVALID-LINK-- |
| 7-methyl-cycloSal-d4TMP | PBS | 7.3 | 37 | - | --INVALID-LINK-- |
| "Lock-in" this compound (Ester) | PBS | 7.3 | 37 | Slower than in cell extracts | --INVALID-LINK-- |
| "Lock-in" this compound (Ester) | CEM Cell Extracts | - | 37 | Markedly lower than in PBS | --INVALID-LINK-- |
Table 2: Anti-HIV Activity of this compound Derivatives in CEM Cells
| Compound | Cell Line | Virus Strain | EC₅₀ (µM) | Reference |
| d4T | CEM/0 | HIV-1 | 0.04 - 0.1 | --INVALID-LINK-- |
| This compound (diastereomer 1) | CEM/0 | HIV-1 | 0.02 - 0.05 | --INVALID-LINK-- |
| This compound (diastereomer 2) | CEM/0 | HIV-1 | 1.0 - 2.0 | --INVALID-LINK-- |
| This compound | CEM/TK⁻ | HIV-2 | 0.01 - 0.03 | --INVALID-LINK-- |
Experimental Protocols
1. Hydrolysis of "Lock-in" Modified this compound
This protocol describes the procedure to determine the hydrolysis rate of "lock-in" modified this compound in phosphate-buffered saline (PBS) and in cell extracts.
-
Materials:
-
"Lock-in" modified this compound
-
Phosphate-Buffered Saline (PBS), pH 7.3
-
CEM/0 cell extracts
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
Microcentrifuge tubes
-
-
Protocol:
-
Prepare a stock solution of "lock-in" modified this compound in a suitable organic solvent (e.g., DMSO).
-
For chemical hydrolysis, dilute the stock solution in pre-warmed PBS (pH 7.3) to a final concentration of 100 µM.
-
For enzymatic hydrolysis, dilute the stock solution in pre-warmed CEM/0 cell extracts to a final concentration of 100 µM.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC.
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
-
Flow Rate: 1 mL/min
-
Detection: UV at 267 nm
-
-
Quantify the disappearance of the parent compound and the appearance of the hydrolysis products over time to calculate the half-life.
-
2. Anti-HIV Activity Assay in CEM Cells
This protocol outlines the procedure for evaluating the antiviral activity of "lock-in" modified this compound against HIV-1 in CEM cells using an MTT assay to measure cell viability.
-
Materials:
-
CEM/0 or CEM/TK⁻ cells
-
HIV-1 stock (e.g., strain IIIB)
-
"Lock-in" modified this compound
-
d4T (as a positive control)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed CEM cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compounds ("lock-in" modified this compound and d4T) in culture medium.
-
Add 100 µL of the compound dilutions to the wells containing the cells. Include a no-drug control.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected control wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell viability against the drug concentration.
-
Mandatory Visualization
Caption: Intracellular activation pathway of "lock-in" this compound.
Caption: Workflow for key experiments with "lock-in" this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Anti-Tat MTT assay: a novel anti-HIV drug screening system using the viral regulatory network of replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 7. hanc.info [hanc.info]
- 8. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fybreeds.com [fybreeds.com]
Application Notes and Protocols for In Vitro Efficacy Testing of CycloSal-d4TMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
CycloSal-d4TMP is a lipophilic pronucleotide of stavudine monophosphate (d4TMP), designed to overcome the limitations of the parent nucleoside analog, stavudine (d4T). As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of antiretrovirals, d4T requires intracellular phosphorylation to its active triphosphate form. This initial phosphorylation step, catalyzed by thymidine kinase, can be inefficient and represents a key bottleneck in its antiviral activity. The cycloSaligenyl (cycloSal) moiety masks the phosphate group of d4TMP, creating a neutral, membrane-permeable molecule that can passively diffuse into target cells.[1][2] Once inside the cell, the cycloSal group is cleaved through a pH-dependent chemical hydrolysis, releasing d4TMP and bypassing the need for the initial enzymatic phosphorylation step.[3] This strategy has been shown to enhance the antiviral potency of d4T, particularly in cells with deficient thymidine kinase activity.[3]
These application notes provide detailed methodologies for the in vitro evaluation of this compound efficacy, focusing on its anti-HIV activity. The protocols described herein are intended to guide researchers in assessing the potency, cytotoxicity, and mechanism of action of this compound and its derivatives.
Data Presentation
The following table summarizes representative antiviral activity and cytotoxicity data for this compound derivatives compared to the parent nucleoside, d4T, in HIV-1 infected human T-lymphocyte (CEM) cells.
| Compound | Diastereomer | Target Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| d4T | N/A | CEM/wt | 0.05 | >100 | >2000 |
| This compound Derivative 1 | Diastereomer A (Sp) | CEM/wt | 0.01 | >50 | >5000 |
| Diastereomer B (Rp) | CEM/wt | 0.002 | >50 | >25000 | |
| This compound Derivative 1 | Diastereomer A (Sp) | CEM/TK- | >10 | >50 | <5 |
| Diastereomer B (Rp) | CEM/TK- | 0.005 | >50 | >10000 | |
| This compound Derivative 2 | Diastereomer A (Sp) | CEM/wt | 0.03 | >75 | >2500 |
| Diastereomer B (Rp) | CEM/wt | 0.008 | >75 | >9375 |
Note: The data presented are representative and intended for illustrative purposes. Actual values may vary depending on the specific this compound derivative, viral strain, and experimental conditions. The significant difference in EC50 values between diastereomers highlights the stereospecificity of the cycloSal technology.[3] The retained activity of the Rp diastereomer in thymidine kinase-deficient (CEM/TK-) cells demonstrates the successful bypass of the initial phosphorylation step.[3]
Experimental Protocols
Protocol 1: Anti-HIV Activity Assay in CEM-GFP Cells
This protocol describes the determination of the 50% effective concentration (EC50) of this compound derivatives against HIV-1 using a CEM-GFP reporter cell line. These cells are engineered to express Green Fluorescent Protein (GFP) under the control of the HIV-1 LTR promoter, allowing for the quantification of viral replication via flow cytometry.
Materials:
-
CEM-GFP cells
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)
-
This compound derivatives
-
d4T (positive control)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Seeding: Seed CEM-GFP cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives and d4T in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add 50 µL of the compound dilutions to the appropriate wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Infection: Infect the cells by adding 50 µL of HIV-1 suspension at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting and Fixation:
-
Transfer the cell suspensions to microcentrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 200 µL of PBS.
-
Resuspend the cell pellet in 200 µL of 4% PFA and incubate for 20 minutes at room temperature for fixation.
-
-
Flow Cytometry Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in 200 µL of PBS for analysis.
-
Acquire data on a flow cytometer, measuring the percentage of GFP-positive cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound derivatives in CEM cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
CEM cells
-
Complete RPMI-1640 medium
-
This compound derivatives
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CEM cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation and Treatment: Prepare and add serial dilutions of the this compound derivatives as described in Protocol 1. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vitro Hydrolysis Study
This protocol evaluates the chemical stability of this compound derivatives and the release of d4TMP in a buffered solution and in cell extracts.
Materials:
-
This compound derivatives
-
Phosphate buffer (pH 7.3)
-
CEM cell extract (prepared by sonication or freeze-thaw cycles of a known number of cells)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
d4TMP standard
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
-
Thermomixer
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).
-
For the chemical hydrolysis study, add a small volume of the stock solution to pre-warmed phosphate buffer (pH 7.3) to a final concentration of 100 µM.
-
For the enzymatic hydrolysis study, add the stock solution to pre-warmed CEM cell extract.
-
-
Incubation: Incubate the reaction mixtures at 37°C in a thermomixer.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation: Centrifuge the samples at high speed to precipitate proteins. Collect the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B).
-
Monitor the elution of the parent compound and the released d4TMP by UV absorbance at an appropriate wavelength (e.g., 267 nm).
-
-
Data Analysis:
-
Quantify the amount of the parent this compound derivative and the released d4TMP at each time point by comparing the peak areas to a standard curve.
-
Calculate the half-life (t1/2) of the this compound derivative in each medium.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the anti-HIV activity assay.
Caption: Workflow for the in vitro hydrolysis study.
References
Application Notes and Protocols for Monitoring the Chemical Hydrolysis of CycloSal-d4TMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the chemical hydrolysis of CycloSal-d4TMP, a pronucleotide of the anti-HIV drug stavudine (d4T). The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy to quantitatively assess the stability of this compound and characterize its hydrolysis products.
Introduction
This compound is a lipophilic prodrug designed to deliver the monophosphate of stavudine (d4TMP) into cells, thereby bypassing the initial and often rate-limiting phosphorylation step catalyzed by thymidine kinase. The efficacy of this prodrug strategy relies on its chemical stability in the extracellular environment and its efficient conversion to the active nucleotide within the target cell. The chemical hydrolysis of the CycloSal moiety is a critical step in this activation pathway. Understanding the kinetics and mechanism of this hydrolysis is paramount for the development and optimization of such prodrugs.
The hydrolysis of this compound proceeds via a pH-dependent mechanism, typically yielding d4TMP and salicyl alcohol as the primary products. However, the substitution pattern on the salicyl ring can influence the hydrolysis rate and potentially lead to the formation of alternative byproducts. Therefore, robust analytical methods are essential to monitor the disappearance of the parent prodrug and the appearance of its metabolites.
Key Analytical Techniques
Two primary techniques are employed for monitoring the hydrolysis of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for the quantitative analysis of this compound and its hydrolysis products. Reversed-phase chromatography is typically employed to separate the lipophilic prodrug from the more polar d4TMP.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful non-invasive technique that allows for the direct observation and quantification of phosphorus-containing species in a reaction mixture. It is particularly useful for kinetic studies of this compound hydrolysis, as it can simultaneously monitor the signals of the starting material, intermediates, and the final phosphate products.
Quantitative Data Summary
The stability of this compound derivatives is highly dependent on the electronic properties of the substituents on the salicyl ring and the pH of the medium. The following table summarizes the hydrolysis half-lives (t₁/₂) of various this compound derivatives under physiological conditions.
| Compound | Substituent (X) | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| 1 | H | 7.3 | 37 | 4.4 h | [1] |
| 2 | 7-methyl | 7.3 | 37 | - | [1] |
| 3a | 5-NO₂ | - | - | - | [2] |
| 3b | 5-CN | - | - | - | [2] |
| 3c | 5-Br | - | - | - | [2] |
| 3d | 5-Cl | - | - | - | [2] |
| 3e | 5-F | - | - | - | [2] |
| 3f | 3,5-di-Cl | - | - | - | [2] |
| 3g | 3,5-di-F | - | - | - | [2] |
| 3h | H | - | - | - | [2] |
Note: Specific half-life values for all derivatives were not available in the searched literature. The table highlights the compounds for which data was found.
Experimental Protocols
Protocol 1: HPLC-Based Monitoring of this compound Hydrolysis
This protocol describes a general method for the quantitative analysis of this compound hydrolysis using reversed-phase HPLC.
1. Materials and Reagents:
-
This compound derivative
-
Phosphate buffered saline (PBS), pH 7.3
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable ion-pairing agent
-
d4TMP reference standard
-
Analytical HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Initiate the hydrolysis reaction by diluting an aliquot of the stock solution into pre-warmed PBS (pH 7.3) at 37°C to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile or methanol. This will precipitate any proteins if working with cell extracts and stop the hydrolysis.
-
Centrifuge the quenched sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Method:
-
Column: Reversed-phase C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse XDB-C18).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient is typically used, for example:
-
0-5 min: 2% B
-
5-25 min: 2% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 2% B
-
35-40 min: 2% B
-
-
Injection Volume: 10-20 µL.
-
Detection: UV at 260 nm.
-
Column Temperature: 30-40°C.
4. Data Analysis:
-
Identify the peaks corresponding to this compound and d4TMP by comparing their retention times with those of the reference standards.
-
Integrate the peak areas of both the parent compound and the hydrolysis product at each time point.
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the resulting linear regression will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Protocol 2: ³¹P NMR-Based Monitoring of this compound Hydrolysis
This protocol provides a framework for real-time monitoring of this compound hydrolysis using ³¹P NMR spectroscopy.
1. Materials and Reagents:
-
This compound derivative
-
Deuterated phosphate buffer (e.g., D₂O with phosphate salts, pD 7.3)
-
Triphenyl phosphate (TPP) or another suitable internal standard
-
NMR spectrometer equipped with a phosphorus probe
2. Sample Preparation:
-
Dissolve a known amount of the this compound derivative in the deuterated phosphate buffer.
-
Add a known amount of the internal standard (e.g., TPP) to the solution for quantification.
-
Transfer the solution to an NMR tube.
3. ³¹P NMR Data Acquisition:
-
Spectrometer Frequency: e.g., 162 MHz for a 400 MHz spectrometer.
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shifts of the starting material, intermediates, and products (e.g., -20 to 20 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 5 x T₁ of the slowest relaxing phosphorus nucleus (can be determined experimentally or estimated).
-
Number of Scans: Dependent on the sample concentration, typically 64-256 scans per time point to achieve adequate signal-to-noise.
-
-
Temperature: Maintain the sample at a constant temperature (e.g., 37°C) using the spectrometer's temperature control unit.
-
Data Collection: Acquire spectra at regular time intervals to monitor the progress of the hydrolysis.
4. Data Analysis:
-
Process the acquired ³¹P NMR spectra (Fourier transform, phasing, and baseline correction).
-
Identify the signals corresponding to this compound, d4TMP, and any other phosphorus-containing species by their characteristic chemical shifts.
-
Integrate the area of each signal at each time point.
-
Normalize the integrals to the integral of the internal standard to account for any variations in acquisition parameters.
-
Plot the normalized integral of the this compound signal against time to determine the kinetics of its disappearance, as described in the HPLC protocol.
Visualizations
Caption: Proposed chemical hydrolysis pathway of this compound.
Caption: General experimental workflow for monitoring this compound hydrolysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of CycloSal-d4TMP
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of CycloSal-d4TMP. It is intended for researchers, scientists, and professionals in drug development who are working with this pronucleotide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question: My final product is a mixture of diastereomers. How can I obtain a single diastereomer?
Answer: The synthesis of this compound via standard phosphorus(III) or phosphorus(V) chemistry is typically not stereoselective, resulting in a nearly 1:1 mixture of diastereomers at the phosphorus center (often designated as RP and SP).[1][2] This is the most common challenge in this synthesis. These diastereomers can exhibit significantly different biological activities, with one isomer potentially being 3 to 80 times more active than the other.[1]
There are two main approaches to obtaining a single diastereomer:
-
Chromatographic Separation: The diastereomeric mixture can sometimes be separated by semi-preparative High-Performance Liquid Chromatography (HPLC).[1][2] However, this method can be challenging and is not always successful.[2]
-
Troubleshooting HPLC Separation: If you are having difficulty with HPLC separation, consider the following:
-
Column Choice: Use a high-resolution chiral stationary phase or a standard silica gel column with an optimized non-polar/polar solvent system.
-
Solvent System Optimization: Methodical adjustment of the mobile phase composition is crucial. Small changes in the ratio of solvents (e.g., hexane/isopropanol or dichloromethane/methanol) can significantly impact resolution.
-
Gradient Elution: Employing a shallow gradient can help to resolve closely eluting peaks.
-
Temperature Control: Maintaining a constant and optimized column temperature can improve peak shape and resolution.
-
-
-
Diastereoselective Synthesis: A more advanced approach is to develop a diastereoselective synthesis route. This often involves the use of a chiral auxiliary that induces asymmetry at the phosphorus atom, leading to the preferential formation of one diastereomer.[2]
Question: I am observing low yields in my synthesis. What are the potential causes and solutions?
Answer: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Choice of Phosphorus Chemistry: While both phosphorus(III) and phosphorus(V) chemistries can be used, synthesis with P(III) reagents generally gives good yields, whereas P(V) approaches may result in somewhat lower yields.[1]
-
Purity of Starting Materials:
-
Salicyl Alcohol Derivatives: Ensure the substituted salicyl alcohol is pure. Impurities can interfere with the formation of the cyclic chlorophosphite intermediate.
-
d4T (Stavudine): The quality of the nucleoside analogue is critical.
-
-
Reaction Conditions:
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: The formation of the chlorophosphite intermediate and the subsequent reaction with d4T are often performed at low temperatures (-10°C to 0°C) to minimize side reactions.[3][4]
-
-
Purification Losses: The final product and intermediates can be sensitive. Repeated chromatographic purifications may lead to significant product loss.
Question: My final product shows poor stability or unexpected hydrolysis products. What could be the issue?
Answer: The stability of the this compound and its hydrolysis to release d4TMP are highly dependent on the substituents on the salicyl alcohol ring.
-
Incorrect Hydrolysis Pathway: The intended mechanism involves the selective cleavage of the phenyl ester bond. However, certain substituents, such as a 7-methyl group on the salicyl ring, can alter the reaction mechanism, leading to the cleavage of the benzyl ester bond.[5] This results in the formation of a stable phenyl phosphate diester that does not release d4TMP.[6]
-
Electronic Effects of Substituents: The electronic properties of the substituents on the aromatic ring influence the hydrolysis rate. Electron-withdrawing groups can accelerate hydrolysis, while electron-donating groups can slow it down. This allows for the fine-tuning of the compound's half-life.[1] If your product is too stable or too labile, consider a different substitution pattern on the salicyl moiety.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the CycloSal pronucleotide approach for d4TMP delivery?
The primary advantage is bypassing the initial, often inefficient, enzymatic phosphorylation step of the parent nucleoside (d4T) within the cell.[7] The lipophilic CycloSal moiety masks the charges of the phosphate group, allowing the pronucleotide to permeate the cell membrane.[2] Subsequently, it undergoes chemical hydrolysis to release the active nucleotide, d4TMP, inside the cell.[1]
Q2: How does the lipophilicity of this compound derivatives compare to the parent nucleoside, d4T?
This compound derivatives are significantly more lipophilic than d4T. Depending on the substituents, they can be 9 to 100 times more lipophilic, which is a key factor for their ability to cross cell membranes.[1]
Q3: What analytical techniques are best for characterizing the diastereomers of this compound?
31P NMR spectroscopy is an excellent tool for observing the phosphorus center and can often distinguish between the two diastereomers, which will appear as separate signals. Chiral HPLC is the standard method for separating and quantifying the diastereomeric ratio.
Q4: Are there any known side reactions to be aware of during the synthesis?
Side reactions can include the formation of pyrophosphate-like structures or incomplete reaction of the chlorophosphite intermediate with d4T. The purity of the chlorophosphite is crucial; impurities or degradation can lead to a complex mixture of byproducts.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Phosphorus(III) Chemistry | Phosphorus(V) Chemistry |
| General Yield | Good | Generally lower than P(III) |
| Stereoselectivity | Typically produces a 1:1 diastereomeric mixture | Can also result in a diastereomeric mixture |
| Common Reagents | PCl3, followed by d4T and an oxidizing agent (e.g., TBHP) | Substituted salicyl alcohols reacted with a phosphorylating agent |
| Reference | [1][3][4] | [1] |
Table 2: Half-lives of Hydrolysis for Selected this compound Derivatives
| Substituent on Salicyl Ring | Half-life (t1/2) at pH 7.3 | Reference |
| Unsubstituted | 4.4 hours | [5] |
| 7-chloro | Not specified, but leads to selective cleavage | [8] |
| 7-dichloro | Slow reaction | [8] |
| 7-trichloro | Stable intermediate, no d4TMP release | [8] |
| 3-fluoro | 6.2 hours | [6] |
Experimental Protocols
General Protocol for the Synthesis of this compound using Phosphorus(III) Chemistry
This protocol is a generalized procedure based on commonly cited methods.[3][4] Researchers should consult the primary literature for specific details related to their target molecule.
Step 1: Formation of the Cyclic Chlorophosphite Intermediate
-
Dissolve the substituted salicyl alcohol derivative in anhydrous diethyl ether (Et2O) in an oven-dried, two-necked flask equipped with a magnetic stirrer and under an argon atmosphere.
-
Add anhydrous pyridine to the solution.
-
Cool the mixture to -10°C using an ice-salt bath.
-
Slowly add phosphorus trichloride (PCl3) dropwise to the cooled solution.
-
Allow the reaction to stir at -10°C for 2 hours.
-
The resulting mixture containing the salicyl chlorophosphite is typically used in the next step without isolation.
Step 2: Reaction with d4T and Oxidation
-
In a separate oven-dried flask under argon, prepare a solution of 2',3'-didehydro-2',3'-dideoxythymidine (d4T) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in anhydrous acetonitrile (CH3CN).
-
Cool the d4T solution to -20°C.
-
Slowly transfer the previously prepared salicyl chlorophosphite solution to the d4T solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back down to -20°C.
-
Add an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), and continue stirring for another hour as the mixture warms to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the this compound as a mixture of diastereomers.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Intended hydrolysis pathway of this compound for intracellular drug delivery.
Caption: Troubleshooting logic for common this compound synthesis challenges.
References
- 1. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound pronucleotides structural variations, mechanistic insights and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Separation of CycloSal-d4TMP Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective separation of CycloSal-d4TMP diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is it important to separate the diastereomers of this compound?
A1: The separation of this compound diastereomers is crucial due to the significant differences in their biological activity. Studies have shown a 3 to 80-fold difference in antiviral activity between the two diastereomers.[1] Therefore, isolating the more potent diastereomer is essential for developing effective antiviral therapeutics and for accurate structure-activity relationship (SAR) studies.
Q2: What are the primary methods for separating this compound diastereomers?
A2: The most commonly employed and effective method for separating this compound diastereomers is semipreparative High-Performance Liquid Chromatography (HPLC).[1] Chiral chromatography, utilizing columns with chiral stationary phases (CSPs), is particularly well-suited for resolving these types of stereoisomers.[2][3][4] Supercritical Fluid Chromatography (SFC) is another powerful and often faster alternative for chiral separations.[3]
Q3: What type of HPLC column is recommended for this separation?
A3: For the separation of pronucleotide diastereomers like this compound, HPLC columns with polysaccharide-based chiral stationary phases, such as derivatized cellulose and amylose, have proven to be very effective.[2][5] These columns provide the necessary stereospecific interactions to resolve the diastereomers.
Q4: Can I use reversed-phase HPLC for this separation?
A4: While standard reversed-phase HPLC is not typically effective for separating diastereomers without a chiral modifying agent in the mobile phase, ion-pair reversed-phase liquid chromatography (IP-RPLC) is a prevalent technique for the analysis of synthetic oligonucleotides and their derivatives.[6][7] However, for preparative separation of this compound diastereomers, dedicated chiral chromatography is the more direct and efficient approach.
Troubleshooting Guide
Effectively separating diastereomers can be challenging. This guide addresses common issues encountered during the process.
| Problem | Potential Cause | Recommended Solution |
| Poor or no separation of diastereomers | - Inappropriate column selection.- Non-optimal mobile phase composition. | - Screen a variety of chiral stationary phases (e.g., cellulose-based, amylose-based).- Vary the mobile phase composition. For normal phase, adjust the ratio of alkanes (e.g., hexane, heptane) to alcohols (e.g., isopropanol, ethanol).- Consider using Supercritical Fluid Chromatography (SFC) as it can offer different selectivity. |
| Peak tailing or broad peaks | - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH or additives. | - Reduce the sample amount injected.- Add a small amount of a competing agent to the mobile phase (e.g., a weak acid or base depending on the analyte and stationary phase).- Ensure the mobile phase is well-degassed. |
| Low resolution between diastereomeric peaks | - Sub-optimal flow rate.- Incorrect temperature. | - Optimize the flow rate to improve efficiency.- Adjust the column temperature. Lower temperatures can sometimes increase selectivity, but may also increase backpressure.[8] |
| Irreproducible retention times | - Inconsistent mobile phase preparation.- Column degradation.- Fluctuations in temperature or pressure. | - Prepare fresh mobile phase for each run and ensure accurate composition.- Use a guard column to protect the analytical column.- Ensure the HPLC system is properly equilibrated and the temperature is stable. |
Experimental Protocols
Below are detailed methodologies for the separation of this compound diastereomers based on established principles for separating similar pronucleotide compounds.
Protocol 1: Semipreparative Chiral HPLC
This protocol is a general guideline and may require optimization for your specific this compound derivative.
-
Instrumentation:
-
Semipreparative HPLC system with a UV detector.
-
-
Column:
-
Chiral stationary phase column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).
-
Typical dimensions: 250 mm x 10 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol. The ratio will need to be optimized (e.g., starting with 90:10 v/v).
-
-
Flow Rate:
-
4-5 mL/min.
-
-
Detection:
-
UV at an appropriate wavelength for the compound (e.g., 260 nm).
-
-
Procedure:
-
Dissolve the this compound diastereomeric mixture in a suitable solvent (e.g., mobile phase or a stronger solvent like ethanol).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the diastereomers using the UV detector.
-
Collect the fractions corresponding to each separated diastereomer.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated diastereomers.
-
Visualizations
Experimental Workflow for Diastereomer Separation
References
- 1. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Chiroptical detectors for the study of unusual phenomena in chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. HPLC Separation of Adenosine Mono-, Di- and Triphosphate in Reversed-Phase Mixed-Mode with LC/MS Compatible Conditions | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Addressing poor solubility of CycloSal-d4TMP in aqueous solutions
Welcome to the technical support center for CycloSal-d4TMP. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a lipophilic prodrug of d4TMP (stavudine monophosphate), an antiviral agent. The "CycloSal" (cyclOSaligenyl) moiety is a chemical group designed to mask the negatively charged phosphate group of d4TMP. This masking increases the molecule's lipophilicity, which enhances its ability to penetrate cell membranes. However, this increased lipophilicity is also the primary reason for its poor solubility in water-based (aqueous) solutions.
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer or cell culture medium. What is happening?
This is a common issue when working with hydrophobic compounds. When a concentrated stock solution of this compound in an organic solvent (like DMSO or ethanol) is added too quickly or at too high a concentration to an aqueous medium, the compound can "crash out" or precipitate. This happens because the organic solvent disperses rapidly, and the this compound is left in an environment where it is not soluble.
Q3: How can I prepare a stock solution of this compound?
It is recommended to first dissolve this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose.
-
Recommended Starting Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of high-purity, anhydrous DMSO or ethanol to the tube.
-
Vortex or gently sonicate the mixture until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Q4: What is the maximum concentration of DMSO or ethanol that I can use in my cell-based assays?
The tolerance of cell lines to organic solvents can vary. It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible.
-
General Guidelines:
-
DMSO: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is best to keep the final concentration at or below 0.1% (v/v).
-
Ethanol: Ethanol is generally more cytotoxic than DMSO. It is recommended to keep the final concentration of ethanol in the cell culture medium below 0.1% (v/v).
-
It is always best practice to include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent on the cells.
Q5: How stable is this compound in aqueous solutions?
This compound is susceptible to hydrolysis, especially under mild basic conditions (pH > 7.3). The CycloSal moiety is designed to be cleaved to release d4TMP. This hydrolysis is pH-dependent and can also be accelerated by cellular enzymes (esterases). Therefore, it is recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer or cell culture medium immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in the organic solvent. | 1. Insufficient solvent volume.2. Low-quality or hydrated solvent.3. Compound has degraded. | 1. Gradually add more solvent while vortexing or sonicating.2. Use fresh, anhydrous, high-purity DMSO or ethanol.3. If the compound is old or has been stored improperly, consider using a fresh batch. |
| Precipitation occurs when adding the stock solution to aqueous media. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium.2. The stock solution was added too quickly.3. The local concentration of the organic solvent was too high during addition. | 1. Lower the final concentration of this compound in your experiment.2. Add the stock solution dropwise while gently vortexing or swirling the aqueous medium.3. Prepare an intermediate dilution of the stock solution in the aqueous medium before making the final dilution. |
| Inconsistent experimental results. | 1. Degradation of this compound in the stock solution or diluted solutions.2. Incomplete dissolution of the compound. | 1. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.2. Ensure the compound is fully dissolved in the initial stock solution. You can briefly centrifuge the stock solution before taking an aliquot to pellet any undissolved microcrystals. |
| Observed cytotoxicity in vehicle control cells. | 1. The final concentration of the organic solvent (DMSO or ethanol) is too high. | 1. Perform a dose-response experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. Aim to use the lowest possible solvent concentration that allows for complete dissolution of your compound. |
Data Summary
Table 1: Hydrolysis Half-life of this compound Derivatives under Different Conditions
| Compound | Medium | pH | Temperature (°C) | Half-life (t1/2) |
| This compound | Phosphate Buffer | 7.3 | 37 | 4.4 hours[1] |
| 7-methyl-cycloSal-d4TMP | Phosphate Buffer | 7.3 | 37 | Slower than this compound |
| 5-F-cycloSal-d4TMP | Imidazole/HCl Buffer | 7.3 | 37 | 6.2 hours |
Note: The stability of this compound and its derivatives can be influenced by substituents on the salicyl ring and the specific buffer components.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (ensure molecular weight is known)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight of 450.3 g/mol , you would need 4.503 mg.
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes. If the solid does not dissolve completely, use a bath sonicator for 5-10 minutes at room temperature.
-
Visually inspect the solution against a light source to ensure that all the solid has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Dilutions for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize the risk of precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture well containing 1 mL of medium, you can prepare an intermediate dilution.
-
Intermediate Dilution (e.g., 1 mM): Add 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium. Mix well by pipetting up and down.
-
Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of cell culture medium in your experimental well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Gently mix the contents of the well by swirling the plate.
-
Always prepare a vehicle control by adding the same volume of DMSO (without the compound) to a separate well.
-
Use the freshly prepared dilutions immediately in your experiments.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Intracellular activation pathway of this compound.
References
Troubleshooting unexpected hydrolysis rates of CycloSal-d4TMP
Welcome to the technical support center for CycloSal-d4TMP hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected hydrolysis rates of this compound and its derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected hydrolysis rate of this compound?
The hydrolysis of this compound is a chemically driven process designed to release d4TMP. The rate is highly dependent on the specific chemical structure of the CycloSal moiety, pH, and temperature. For the parent, unsubstituted this compound, a half-life of approximately 4.4 hours has been reported in 25 mM phosphate buffered saline (PBS) at pH 7.3 and 37°C.[1] However, substitutions on the salicyl alcohol ring can significantly alter this rate.
Q2: What is the mechanism of this compound hydrolysis?
The hydrolysis of this compound is a tandem reaction that does not require enzymatic activity, although enzymes can contribute to the degradation.[2] The process is initiated by a pH-dependent cleavage, followed by a spontaneous breakdown of the intermediate to release d4TMP.
Q3: Can enzymes in my experimental system affect the hydrolysis rate?
Yes. While the primary hydrolysis mechanism is chemical, the presence of enzymes, such as esterases in cell extracts or culture media, can lead to significantly faster degradation.[1] It has been noted that some this compound derivatives show a markedly lower half-life in cell extracts compared to phosphate buffer alone due to enzyme-catalyzed cleavage.[1]
Q4: Can different diastereomers of this compound have different hydrolysis rates?
Yes. This compound and its derivatives possess a chiral phosphorus center, leading to the existence of two diastereomers (Rp and Sp). These diastereomers can exhibit different rates of hydrolysis and, consequently, may have different biological activities.[2]
Troubleshooting Guide
This guide is divided into two main sections: slower-than-expected and faster-than-expected hydrolysis rates.
Slower-Than-Expected Hydrolysis
If you are observing a slower-than-expected release of d4TMP, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect pH of the medium | The hydrolysis of this compound is pH-dependent.[2] Verify that the pH of your buffer or cell culture medium is within the expected range (typically around pH 7.3-7.4). Use a calibrated pH meter to check and adjust the pH if necessary. |
| Low Temperature | Chemical reaction rates are sensitive to temperature. Ensure your incubator, water bath, or heating block is accurately maintaining the intended temperature (e.g., 37°C). A lower temperature will slow down the hydrolysis rate. |
| Structural Modification of the CycloSal Moiety | Certain substitutions on the salicyl alcohol ring can significantly decrease the rate of hydrolysis. For example, a 7-methyl-cycloSal-d4TMP derivative showed a significantly altered hydrolysis pathway, with only 15% of the desired d4TMP being released.[1] If you are using a derivative, refer to the manufacturer's data sheet or the relevant literature for its expected hydrolysis profile. |
| Incorrect Product Analysis | Ensure your analytical method (e.g., HPLC, ³¹P NMR) is properly calibrated and validated for the detection of both the parent this compound and the product d4TMP. |
Faster-Than-Expected Hydrolysis
If you are observing a faster-than-expected disappearance of the parent compound, consider the following.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Enzymatic Degradation | The presence of esterases or other enzymes in your experimental system (e.g., cell lysates, serum-containing media) can accelerate the hydrolysis.[1] To confirm this, run a parallel experiment in a clean buffer (e.g., PBS) without any biological components. If the hydrolysis rate is significantly slower in the clean buffer, enzymatic degradation is likely occurring. |
| High Temperature | Verify the accuracy of your temperature control system. An elevated temperature will increase the rate of chemical hydrolysis. |
| pH Outside of Neutral Range | While hydrolysis is designed to occur at physiological pH, extremes in pH in either direction can potentially accelerate the breakdown of the molecule. Confirm the pH of your experimental medium. |
| Presence of Catalytic Contaminants | Certain metal ions or other contaminants in your buffers or reagents could potentially catalyze the hydrolysis. Use high-purity reagents and water to prepare all solutions. |
Quantitative Data Summary
The following table summarizes reported hydrolysis half-life data for some this compound derivatives.
| Compound | Medium | pH | Temperature (°C) | Half-life (t½) |
| Unsubstituted this compound | 25 mM PBS | 7.3 | 37 | 4.4 hours[1] |
| 5-Fluoro-cycloSal-d4TMP | Imidazole/HCl buffer | 7.3 | Not Specified | 6.2 hours[3] |
Experimental Protocols
Protocol 1: Analysis of this compound Hydrolysis by HPLC
This protocol outlines a general method for monitoring the hydrolysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.3
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (18 MΩ·cm)
-
Thermostated incubator or water bath
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Reaction Initiation: Dilute the stock solution into pre-warmed PBS (37°C) to the final desired concentration.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile or by freezing in liquid nitrogen and storing at -80°C until analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the more hydrophobic parent compound. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: Monitor the elution profile at an appropriate wavelength (e.g., 260 nm).
-
-
Data Analysis: Quantify the peak areas of the parent this compound and the product d4TMP at each time point. The disappearance of the parent compound over time can be used to calculate the hydrolysis rate and half-life.
Protocol 2: Analysis of this compound Hydrolysis by ³¹P NMR
This protocol provides a general method for monitoring the hydrolysis using ³¹P Nuclear Magnetic Resonance spectroscopy.
Materials:
-
This compound
-
Deuterated phosphate buffer (e.g., D₂O with phosphate buffer salts), pH 7.3
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound in the deuterated phosphate buffer directly in an NMR tube.
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired temperature (e.g., 37°C).
-
Acquire a ³¹P NMR spectrum at time zero.
-
Continue to acquire spectra at regular intervals.
-
-
Data Analysis:
-
The phosphorus atom in this compound and the released d4TMP will have distinct chemical shifts.
-
Integrate the signals corresponding to the parent compound and the product at each time point.
-
The change in the relative integrals over time can be used to determine the rate of hydrolysis.
-
Visualizations
Hydrolysis Pathway of this compound
Caption: The two-step chemical hydrolysis pathway of this compound.
Experimental Workflow for Hydrolysis Assay
References
Strategies to improve the intracellular trapping of CycloSal-d4TMP
Technical Support Center: CycloSal-d4TMP Intracellular Trapping
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the intracellular trapping and subsequent bioactivation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it designed to work?
A1: this compound is a phosphoramidate prodrug of d4TMP (stavudine monophosphate). [1]The "CycloSal" (cyclOSaligenyl) moiety is a lipophilic masking group attached to the phosphate of d4TMP. [2]This design allows the molecule to passively diffuse across the cell membrane, bypassing the need for active nucleoside transporters and the often-inefficient initial phosphorylation step by cellular kinases, which can be a major limitation for the parent nucleoside analog, d4T (stavudine). [2][3][4]Once inside the cell, the CycloSal moiety is designed to be cleaved through a chemically driven hydrolysis, releasing the active d4TMP metabolite. [2][4] Q2: What is the intracellular activation pathway of this compound?
A2: The intracellular activation begins with the passive uptake of the lipophilic this compound prodrug into the cell. [5]Inside the cell, a chemically triggered hydrolysis cleaves the CycloSal group, releasing d4TMP. [2]This initial step is independent of enzymatic activity. Subsequently, cellular kinases phosphorylate d4TMP to d4TDP and then to the pharmacologically active metabolite, d4TTP. This active triphosphate can then act as a chain terminator when incorporated into viral DNA by reverse transcriptase.
Q3: What are the main challenges in achieving effective intracellular concentrations of d4TMP from this compound?
A3: The primary challenges include:
-
Inefficient Uptake: While designed for passive diffusion, cell membrane characteristics can still influence the rate of uptake.
-
Premature Hydrolysis: Hydrolysis of the prodrug in the extracellular medium can prevent it from reaching the cell interior.
-
Rapid Efflux: The prodrug or its metabolites can be actively transported out of the cell by efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family. [6][7][8]Studies have specifically implicated Multidrug Resistance-Associated Protein 5 (MRP5) in the efflux of both this compound and its metabolite, d4TMP. [5]* Inefficient "Lock-In": First-generation CycloSal prodrugs form a concentration equilibrium across the cell membrane, allowing the lipophilic prodrug to diffuse back out of the cell. [2]
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Problem 1: Low or undetectable intracellular d4TMP/d4TTP concentrations.
Q: My LC-MS/MS analysis shows very low levels of d4TMP and its phosphorylated derivatives after incubating cells with this compound. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors related to drug efflux, prodrug stability, or cellular uptake.
-
Possible Cause 1: Rapid Drug Efflux The most likely cause is the active transport of the prodrug or its metabolites out of the cell. MRP5 is a known transporter for d4TMP. [5]
-
Solution: Inhibit potential efflux pumps. Co-incubate your cells with known broad-spectrum or targeted efflux pump inhibitors. This can help increase the net intracellular concentration of the drug.
-
| Efflux Pump Family | Example Inhibitors | Typical Working Concentration | Notes |
| ABC Transporters (General) | Verapamil | 5-20 µM | Can have off-target effects. |
| MRP Subfamily | Probenecid | 100-500 µM | Often used to inhibit MRP-mediated transport. |
| P-glycoprotein (P-gp/MDR1) | Tariquidar, Zosuquidar | 50-500 nM | Potent and specific P-gp inhibitors. |
-
Possible Cause 2: Insufficient Cellular Uptake The lipophilicity of this compound is key to its passive diffusion, but variations in cell membrane composition can affect uptake efficiency.
-
Solution 1: Optimize Incubation Time and Concentration. Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 1, 10, 50, 100 µM) experiment to determine the optimal conditions for your specific cell line. The conversion of this compound has been shown to be both time and dose-dependent. [3] * Solution 2: Assess Cell Health. Ensure that the cells are healthy and in the logarithmic growth phase. Poor cell viability can lead to compromised membrane integrity and reduced metabolic activity.
-
-
Possible Cause 3: Extracellular Prodrug Degradation The CycloSal moiety can undergo hydrolysis in the aqueous culture medium, especially if the pH is not maintained at a stable physiological level (pH 7.2-7.4).
-
Solution: Minimize the incubation time as much as possible based on your optimization experiments. Ensure the medium is fresh and properly buffered. Analyze the culture medium by HPLC or LC-MS/MS to quantify the amount of prematurely hydrolyzed prodrug.
-
Problem 2: High variability between experimental replicates.
Q: I'm observing significant well-to-well or day-to-day variability in my intracellular metabolite measurements. How can I improve the consistency of my results?
A: High variability often points to inconsistencies in cell handling and experimental execution.
-
Possible Cause 1: Inconsistent Cell Seeding and Density Cell density can affect drug metabolism and uptake rates.
-
Solution: Be meticulous with cell counting and seeding. Ensure a uniform cell density across all wells and plates. Allow cells to adhere and stabilize for 24 hours before starting the treatment.
-
-
Possible Cause 2: Inefficient or Variable Cell Lysis and Metabolite Extraction Incomplete cell lysis or metabolite degradation during sample preparation is a major source of variability.
-
Solution: Use a validated and consistent extraction protocol. A common method is to use a cold 60-80% methanol solution to quench metabolic activity, lyse the cells, and precipitate proteins. Ensure complete removal of the extraction solvent and proper storage of the samples at -80°C.
-
-
Possible Cause 3: Introduction of "Lock-In" Modifications To counter the equilibrium-driven diffusion of the prodrug out of the cell, "lock-in" or second-generation CycloSal compounds were developed. [2][4]These feature esterase-cleavable groups on the salicyl ring. [2]Intracellular esterases cleave this group, creating a charged, polar molecule that is effectively "trapped" inside the cell before the phosphate triester hydrolysis occurs. [2]
-
Solution: If you are not using a "lock-in" derivative, consider synthesizing or obtaining one. The rapid enzymatic cleavage to a charged intermediate can significantly enhance intracellular trapping and reduce efflux of the prodrug itself. [2]
-
Visual Guides and Workflows
Diagram 1: Intracellular Activation Pathway
Caption: Intracellular activation and efflux pathway of this compound.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting low intracellular d4TMP levels.
Key Experimental Protocols
Protocol 1: Cellular Uptake and Retention Assay
This protocol is designed to quantify the intracellular concentration of this compound and its metabolites.
Materials:
-
Cell line of interest (e.g., CEM, HEK293)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Efflux pump inhibitors (optional, e.g., Probenecid)
-
6-well or 12-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Extraction Solution (e.g., 80% Methanol in water)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Methodology:
-
Cell Seeding: Seed cells in culture plates at a density that will result in ~80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Drug Incubation (Uptake Phase):
-
Aspirate the old medium.
-
Add fresh, pre-warmed medium containing the desired concentration of this compound (and efflux inhibitor, if applicable). Include a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 4 hours) at 37°C.
-
-
Cell Washing:
-
To stop the uptake, quickly aspirate the drug-containing medium.
-
Wash the cell monolayer three times with 1 mL of ice-cold PBS per well. Perform this step quickly to minimize efflux during washing.
-
-
Metabolite Extraction:
-
Aspirate the final PBS wash completely.
-
Add 500 µL of ice-cold 80% methanol to each well.
-
Place the plate on ice for 10 minutes to allow for cell lysis and protein precipitation.
-
Scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant (which contains the metabolites) to a new clean tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried pellets at -80°C until analysis.
-
-
Analysis:
-
Reconstitute the dried pellets in a suitable mobile phase for LC-MS/MS analysis.
-
Quantify the intracellular concentrations of this compound, d4TMP, d4TDP, and d4TTP against a standard curve.
-
Normalize the results to the total protein content or cell number from a parallel well.
-
For Retention Studies: After the uptake phase (Step 2), wash the cells once with warm PBS and then add fresh, drug-free medium. Incubate for various time points (e.g., 0, 30, 60, 120 min) before proceeding to the washing and extraction steps. This will measure the rate at which the drug and its metabolites are cleared from the cell.
References
- 1. This compound pronucleotides structural variations, mechanistic insights and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. researchgate.net [researchgate.net]
- 4. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zelcerlab.eu [zelcerlab.eu]
- 6. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux pump - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Off-Target Effects of CycloSal-d4TMP Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CycloSal-d4TMP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome potential off-target effects associated with this compound metabolites during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lipophilic phosphotriester pronucleotide of stavudine (d4T), an anti-HIV nucleoside analogue. Its primary function is to deliver the monophosphorylated form of d4T (d4TMP) directly into cells. This bypasses the initial and often inefficient enzymatic phosphorylation step required for the activation of d4T, potentially enhancing its antiviral efficacy. The delivery is achieved through the chemical hydrolysis of the cycloSaligenyl (cycloSal) masking group.
Q2: What are the known metabolites of this compound?
A2: Upon entering a cell, the cycloSal moiety is designed to be cleaved, releasing the active d4TMP. The primary byproduct of this cleavage is salicyl alcohol. This salicyl alcohol can be further metabolized in vivo to salicylic acid and subsequently to catechol.
Q3: What are the primary off-target effects associated with this compound metabolites?
A3: The main off-target effects are not from the intended d4TMP metabolite but from the byproducts of the cycloSal delivery system. These include:
-
Butyrylcholinesterase (BChE) Inhibition: The intact this compound molecule has been shown to inhibit human butyrylcholinesterase, a serine hydrolase involved in the metabolism of various esters.
-
Potential Genotoxicity from Catechol: The metabolite catechol is a known potentially toxic compound that can induce DNA damage through the generation of reactive oxygen species.
Q4: How can I minimize the off-target effects of this compound metabolites in my experiments?
A4: Strategies to mitigate off-target effects primarily focus on the cycloSal delivery vehicle:
-
Use of Modified CycloSal Analogues: Researchers have developed second and third-generation CycloSal pronucleotides. These include "lock-in" modifications designed for better intracellular retention and enzymatically activated systems for more targeted release, which can potentially reduce systemic exposure to the cycloSal moiety and its metabolites.
-
Structural Modification of the CycloSal Ring: Altering the substituents on the salicyl alcohol ring can influence the rate of hydrolysis and the metabolic profile of the released byproduct, potentially reducing the formation of catechol.
-
Dose Optimization: Using the lowest effective concentration of this compound can help minimize the generation of off-target metabolites.
-
Inclusion of Appropriate Controls: Utilizing control groups, including cells treated with salicyl alcohol or catechol directly, can help to distinguish the off-target effects of the metabolites from the effects of the active d4TMP.
Troubleshooting Guides
Problem 1: Unexpected Cellular Toxicity or Altered Phenotype
Possible Cause: Off-target effects of the cycloSal moiety byproducts, particularly catechol, may be causing cellular stress, DNA damage, or other unintended biological responses.
Troubleshooting Steps:
-
Confirm Metabolite Presence:
-
Method: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the presence of salicyl alcohol and catechol in your cell culture media or cell lysates after treatment with this compound.
-
-
Assess DNA Damage:
-
Method: Perform a DNA damage assay, such as the Comet assay or an electrochemical DNA biosensor assay, to determine if there is an increase in DNA strand breaks in cells treated with this compound compared to controls.
-
-
Evaluate Butyrylcholinesterase Activity:
-
Method: If working with cell types that express BChE, measure its activity in the presence of this compound to assess the degree of inhibition.
-
-
Dose-Response Analysis:
-
Method: Conduct a dose-response experiment to determine the concentration at which toxicity is observed and compare it to the concentration required for the desired antiviral effect.
-
-
Test Modified Analogues:
-
Method: If available, test next-generation this compound analogues designed for reduced off-target effects.
-
Problem 2: Inconsistent Experimental Results
Possible Cause: Variability in the rate of this compound hydrolysis and metabolism can lead to inconsistent concentrations of the active d4TMP and off-target metabolites.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure consistent pH, temperature, and incubation times across all experiments, as these factors can influence the chemical hydrolysis of the cycloSal group.
-
-
Monitor Hydrolysis Rate:
-
Method: Use HPLC to monitor the disappearance of the parent this compound and the appearance of d4TMP over time in your specific experimental system.
-
-
Cell Line Characterization:
-
Be aware that different cell lines may have varying metabolic capacities, leading to different rates of catechol formation. Characterize the metabolic profile in your specific cell line if possible.
-
-
Quality Control of this compound:
-
Ensure the purity and stability of your this compound stock solution. Improper storage can lead to degradation and altered activity.
-
Data Presentation
Table 1: Off-Target Effects of this compound Metabolites and Mitigation Strategies
| Off-Target Effect | Metabolite/Compound Responsible | Mitigation Strategy |
| Butyrylcholinesterase Inhibition | This compound (parent molecule) | - Use of modified cycloSal pronucleotides with reduced BChE inhibitory potential.- Dose optimization. |
| DNA Damage | Catechol | - Structural modification of the cycloSal moiety to prevent catechol formation.- Inclusion of antioxidant controls. |
| General Cellular Toxicity | Catechol, Salicyl Alcohol | - Dose-response analysis to find therapeutic window.- Use of "lock-in" or targeted delivery systems. |
Experimental Protocols
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for measuring cholinesterase activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Recombinant human Butyrylcholinesterase (BChE)
-
Phosphate buffer (100 mM, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)
-
Butyrylthiocholine iodide (BTCI) solution (10 mM in phosphate buffer)
-
This compound and control inhibitors
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in phosphate buffer.
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of BChE solution, and 20 µL of the test compound solution to each well.
-
For the control wells, add 20 µL of phosphate buffer instead of the test compound.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of BTCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Electrochemical Detection of Catechol-Induced DNA Damage
This protocol provides a general workflow for an electrochemical biosensor to detect DNA damage.[1][2][3]
Materials:
-
Glassy carbon electrode (GCE)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Calf thymus DNA (dsDNA)
-
Acetate buffer (pH 4.5-5.5)
-
Catechol solution
-
Electrochemical probe (e.g., [Co(phen)3]3+)
Procedure:
-
Electrode Preparation: Pre-treat the GCE by polishing and electrochemical activation.
-
DNA Immobilization: Immobilize dsDNA onto the surface of the pre-treated GCE. This can be achieved through various methods, such as passive adsorption or covalent attachment.
-
Baseline Measurement: Record the electrochemical signal of the DNA-modified electrode in the acetate buffer containing the electrochemical probe. This provides a baseline reading of the DNA integrity.
-
Incubation with Catechol: Incubate the DNA-modified electrode in a solution containing catechol for a defined period.
-
Post-Incubation Measurement: After incubation, rinse the electrode and measure the electrochemical signal again in the acetate buffer with the probe.
-
Data Analysis: A decrease in the electrochemical signal of the probe indicates damage to the immobilized DNA, as the interaction between the probe and the DNA is hindered. The extent of the signal decrease correlates with the degree of DNA damage.
Mandatory Visualizations
Caption: Metabolic pathway of this compound and associated off-target effects.
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Logical relationship of this compound hydrolysis and effects.
References
Dealing with the formation of inert phenyl phosphate diester byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the formation of inert phenyl phosphate diester byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are inert phenyl phosphate diester byproducts and why are they a problem?
In chemical synthesis, particularly in phosphorylation reactions common in drug development and oligonucleotide synthesis, phenyl groups are often used as protecting groups for phosphate moieties. An inert phenyl phosphate diester byproduct is an unwanted, stable molecule where a phosphate group is bonded to two phenyl groups or one phenyl group and another alkyl/aryl group, which deviates from the target molecule. These byproducts are problematic because their stability, or "inertness," makes them difficult to remove using standard purification techniques, potentially compromising the purity, yield, and biological activity of the final product. Phosphate esters are known to be relatively stable at physiological pH due to their negative charge, which repels nucleophiles like water.[1][2]
Q2: Under what conditions do these byproducts typically form?
The formation of phenyl phosphate diester byproducts is often associated with phosphorylation reactions where diphenyl phosphate or a related phenyl-containing phosphorylating agent is used. Side reactions can be promoted by factors such as:
-
Excess Reagents: Using a large excess of the phosphorylating agent.
-
Sub-optimal Reaction Conditions: Non-ideal temperature, reaction time, or pH can lead to side reactions.
-
Presence of Nucleophilic Impurities: Water or other nucleophilic impurities can react with the phosphorylating agent to form unwanted byproducts.
-
Incomplete Reactions: If the target molecule is not fully phosphorylated, remaining phosphorylating agents can lead to byproduct formation in subsequent steps.
Q3: How can I detect the presence of phenyl phosphate diester byproducts in my reaction mixture?
Several analytical techniques can be employed to detect and quantify these byproducts:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for identifying and quantifying phosphorus-containing compounds. Each distinct phosphate species will give a unique signal.
-
Mass Spectrometry (MS): Provides molecular weight information, allowing for the identification of byproduct masses.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the byproduct from the desired product, allowing for quantification. A UV detector is suitable due to the presence of the phenyl groups.
Troubleshooting Guides
Issue 1: Formation of Diphenyl Phosphate Byproduct
Symptoms:
-
You observe an unexpected peak in your ³¹P NMR spectrum.
-
MS analysis shows a mass corresponding to a diphenyl phosphate derivative.
-
HPLC analysis reveals a new, often closely eluting, impurity.
Potential Causes:
-
Use of diphenyl phosphoryl chloride or a similar reagent as the phosphorylating agent.
-
Hydrolysis of the phosphorylating agent.
Solutions:
1. Prevention:
-
Alternative Phosphorylating Agents: Consider using phosphorylating agents with more labile protecting groups, such as benzyl or cyanoethyl groups, which can be removed under milder conditions.[3]
-
Control of Stoichiometry: Carefully control the stoichiometry of the phosphorylating agent to minimize excess.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the reagents.
2. Removal:
-
Catalytic Hydrogenation: This method can selectively remove one of the phenyl groups, converting the inert diester into a more reactive monoester, which may be easier to remove.[4][5]
-
Enzymatic Cleavage: Certain phosphatases can hydrolyze phosphate esters under mild conditions.[6][7] This is a highly selective method but requires screening for a suitable enzyme.
Issue 2: Incomplete Removal of Phenyl Protecting Groups
Symptoms:
-
The final product still contains a phenyl phosphate group after deprotection steps.
-
The product has a different polarity than expected, leading to issues in chromatography.
Potential Causes:
-
The deprotection conditions are not harsh enough to cleave the stable phenyl-phosphate bond.
-
The substrate is sensitive to the harsh conditions required for cleavage, leading to incomplete conversion.
Solutions:
1. Selective Deprotection by Catalytic Hydrogenation: This is an efficient method for the selective removal of a single phenyl group from an alkyl diphenyl phosphate to yield the corresponding monophenyl phosphate.[4]
-
Experimental Protocol:
-
Dissolve the crude product containing the phenyl phosphate diester byproduct in methanol.
-
Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1.5 times the weight of the substrate).
-
Bubble hydrogen gas through the mixture at ambient temperature while stirring.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the catalyst through a pad of Celite.
-
Evaporate the solvent to obtain the product with the byproduct converted to a monophenyl phosphate, which can then be more easily removed by standard purification methods.
-
Quantitative Data on Hydrogenation: The following table summarizes the yield of monophenyl phosphate from the catalytic hydrogenation of various diphenyl phosphates.[4]
| Starting Diphenyl Phosphate (Substrate) | Yield of Monophenyl Phosphate |
| 2a | 89% |
| 2b | 85% |
| 2c | 70% |
| 2d | 80% |
| 2e | 75% |
| 2f | 78% |
| 2g | 82% |
2. Photoredox Catalysis: Visible-light-promoted photoredox catalysis can be a mild and selective method for the cleavage of C-O bonds in phenolic esters.[8] This approach may be applicable for the deprotection of phenyl phosphate esters, especially when other functional groups in the molecule are sensitive to hydrogenation.
Visual Guides
Workflow for Troubleshooting Phenyl Phosphate Byproduct
Caption: A decision tree for addressing phenyl phosphate byproducts.
Chemical Pathway: Selective Deprotection of a Diphenyl Phosphate
Caption: Catalytic hydrogenation for selective deprotection.
References
- 1. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why nature chose phosphate to modify proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The rate of enzymic hydrolysis of phosphoric esters. 3. Carboxy-substituted phenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymes for the cleavage of phosphate esters - Fraunhofer IGB [igb.fraunhofer.de]
- 8. chemrxiv.org [chemrxiv.org]
How to improve the yield of diastereomerically pure CycloSal-d4TMP
Welcome to the technical support center for the synthesis of diastereomerically pure CycloSal-d4TMP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this important pronucleotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is diastereomeric purity important?
A1: this compound is a lipophilic pronucleotide of stavudine monophosphate (d4TMP). It is designed to efficiently deliver d4TMP into cells, bypassing the initial and often inefficient enzymatic phosphorylation step of the parent nucleoside analogue, stavudine (d4T).[1][2][3] The "CycloSal" (cycl Msaligenyl) moiety masks the negatively charged phosphate group, allowing the molecule to permeate cell membranes.[4][5]
The synthesis of this compound creates a new chiral center at the phosphorus atom, resulting in a mixture of two diastereomers (typically denoted as Rp and Sp).[4] These diastereomers can exhibit significantly different biological activities, with one isomer often being much more potent than the other.[4][6][7] For instance, the Rp-isomer of 3-Methyl-cycloSal-d4TMP has shown a 10-fold higher anti-HIV activity than the Sp-isomer.[4] Therefore, obtaining diastereomerically pure this compound is crucial for accurate structure-activity relationship (SAR) studies, ensuring consistent therapeutic efficacy, and meeting regulatory requirements.
Q2: My synthesis of this compound resulted in a 1:1 mixture of diastereomers. Is this expected, and how can I separate them?
A2: Yes, obtaining a nearly 1:1 mixture of diastereomers is common when using standard, non-stereoselective synthesis routes.[4][6] The most common and effective method for separating these diastereomers is semi-preparative High-Performance Liquid Chromatography (HPLC).[4][6]
Troubleshooting HPLC Separation:
-
Poor Resolution: If you are experiencing poor separation, consider optimizing your HPLC conditions. Key parameters to adjust include the stationary phase (column), mobile phase composition, and flow rate. Reversed-phase columns are typically used for this separation.
-
Co-elution: If the diastereomers are co-eluting, a gradient elution with a shallow gradient of an organic modifier (e.g., acetonitrile or methanol) in a buffered aqueous solution may improve separation.
-
Low Recovery: To minimize product loss during purification, ensure proper column loading and fraction collection. It is also important to use a volatile mobile phase to facilitate easy removal of the solvent after collection.
Q3: I want to synthesize a specific diastereomer of this compound. What are the available methods for diastereoselective synthesis?
A3: Diastereoselective synthesis is a more efficient approach to obtaining a single, pure diastereomer. This typically involves the use of a chiral auxiliary that directs the stereochemical outcome of the reaction at the phosphorus center.
One reported strategy involves reacting a chiral auxiliary with the phosphorus reagent to create a diastereomerically pure intermediate. This intermediate is then reacted with the nucleoside to yield the desired diastereomerically pure CycloSal-pronucleotide.[4] Another approach involves reacting a racemic chloridate with a chiral auxiliary to form two diastereomers that are then separated by column chromatography. Each separated diastereomer is then reacted with the nucleoside to produce the corresponding pure diastereomer of the final product.[4]
Q4: I am experiencing low yields in my this compound synthesis. What are the potential causes and how can I improve the yield?
A4: Low yields can arise from several factors throughout the synthetic process. Here are some common issues and troubleshooting tips:
-
Reagent Quality: Ensure that all reagents, especially the phosphorus reagents (e.g., phosphorus trichloride) and the nucleoside (d4T), are of high purity and anhydrous. Moisture can lead to the hydrolysis of key intermediates.
-
Reaction Conditions: The reaction is sensitive to temperature and the presence of moisture. Reactions are often carried out at low temperatures (e.g., -10°C to 0°C) under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Choice of Synthetic Route: The synthesis of this compound can be achieved using either phosphorus(III) or phosphorus(V) chemistry. While both methods can be effective, phosphorus(III) chemistry, followed by an oxidation step, often results in higher yields.[6][9]
-
Purification Losses: As mentioned in Q2, separation of diastereomers by HPLC can lead to yield loss. Optimizing the purification process is key to maximizing recovery.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and solutions you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Side reactions. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to ensure completion. 2. Use anhydrous solvents and reagents and maintain an inert atmosphere. 3. Ensure the correct stoichiometry of reagents and control the reaction temperature carefully. |
| Formation of Multiple Unidentified Byproducts | 1. Presence of impurities in starting materials. 2. Non-optimal reaction conditions (e.g., temperature too high). 3. Use of an inappropriate base or solvent. | 1. Purify starting materials before use. 2. Optimize the reaction temperature and addition rate of reagents. 3. Screen different non-nucleophilic bases and anhydrous solvents to minimize side reactions. |
| Poor Diastereoselectivity in a Diastereoselective Synthesis | 1. Racemization of the chiral auxiliary or intermediate. 2. Incorrect choice of chiral auxiliary for the desired stereochemical outcome. 3. Non-optimal reaction conditions for stereocontrol. | 1. Investigate the stability of the chiral intermediate under the reaction conditions. 2. Consult the literature for the appropriate chiral auxiliary to achieve the desired diastereomer. 3. Optimize reaction parameters such as temperature, solvent, and the order of reagent addition. |
| Difficulty in Separating Diastereomers by HPLC | 1. Suboptimal HPLC column or mobile phase. 2. Overloading of the HPLC column. 3. Degradation of the product on the column. | 1. Screen different reversed-phase columns and optimize the mobile phase composition (e.g., buffer pH, organic modifier). 2. Reduce the amount of sample injected onto the column. 3. Use a buffered mobile phase to maintain the stability of the this compound. |
| Product Degradation During Workup or Storage | 1. Exposure to acidic or strongly basic conditions. 2. Presence of moisture. 3. Instability at room temperature. | 1. The CycloSal moiety is sensitive to pH. Maintain neutral or slightly acidic conditions during workup and storage. 2. Store the final product and intermediates in a desiccator or under an inert atmosphere. 3. Store the product at low temperatures (e.g., -20°C) for long-term stability. |
Experimental Protocols
General Protocol for the Synthesis of this compound (Diastereomeric Mixture)
This protocol is a generalized procedure based on commonly used methods involving phosphorus(III) chemistry.
-
Preparation of the Cyclic Chlorophosphite: A substituted salicyl alcohol is reacted with phosphorus trichloride in an anhydrous solvent (e.g., diethyl ether) in the presence of a non-nucleophilic base (e.g., pyridine) at low temperature (-10°C) to form the corresponding cyclic chlorophosphite.[8]
-
Coupling with d4T: The cyclic chlorophosphite is then reacted in situ with 2',3'-didehydro-2',3'-dideoxythymidine (d4T) in an anhydrous solvent (e.g., acetonitrile) in the presence of a base like diisopropylethylamine (DIPEA) at a temperature ranging from -20°C to room temperature.[8]
-
Oxidation: The resulting phosphite triester is oxidized to the phosphate triester using an oxidizing agent such as tert-butyl hydroperoxide (TBHP).[8]
-
Workup and Purification: The reaction mixture is quenched, and the crude product is extracted. The crude product is then purified, typically by silica gel column chromatography, to yield the this compound as a mixture of diastereomers.
Protocol for Diastereomer Separation by Semi-Preparative HPLC
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water or a buffered aqueous solution (e.g., triethylammonium acetate buffer) is typically employed.
-
Detection: UV detection at a wavelength where the thymine base absorbs (around 260 nm) is used to monitor the elution of the diastereomers.
-
Fraction Collection: Fractions corresponding to each diastereomer peak are collected separately.
-
Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the isolated, diastereomerically pure this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound diastereomers.
Caption: A troubleshooting decision tree for improving this compound synthesis.
References
- 1. This compound pronucleotides structural variations, mechanistic insights and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective synthesis of nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 6. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis and antiviral activity of methyl-substituted cycloSal-pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Second-Generation CycloSal-d4TMP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving second-generation CycloSal-d4TMP.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of second-generation this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Low Antiviral Activity Despite "Lock-In" Design | 1. Inefficient enzymatic cleavage: The esterase-cleavable group on the CycloSal moiety may not be efficiently cleaved by the esterases present in the chosen cell line.[1] 2. Slow release of d4TMP: The hydrolysis of the "locked-in" charged intermediate to release d4TMP might be the rate-limiting step.[1] 3. Prodrug efflux: The uncharged prodrug may be a substrate for cellular efflux pumps before the "lock-in" mechanism can take effect. | 1. Cell line selection: Use a cell line known to have high esterase activity or transfect cells with a suitable esterase. 2. Structural modification: Consider second-generation analogs with different linkers or cleavable groups that may have faster hydrolysis kinetics.[2] 3. Efflux pump inhibitors: Co-administer the this compound with known efflux pump inhibitors to increase intracellular concentration. |
| High Variability in Experimental Replicates | 1. Prodrug instability: The this compound analog may be unstable in the experimental medium or under certain storage conditions. The stability of CycloSal prodrugs can be influenced by substituents on the aromatic ring.[3] 2. Inconsistent cell health: Variations in cell density, passage number, or metabolic activity can affect prodrug uptake and metabolism. | 1. Stability assessment: Perform stability studies of the compound in the relevant experimental buffer and cell culture medium using HPLC. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light). 2. Standardize cell culture: Use cells within a consistent passage number range, ensure consistent seeding density, and monitor cell viability throughout the experiment. |
| Unexpected Metabolites Detected by HPLC | 1. Alternative cleavage pathways: Depending on the substituents on the cycloSal ring, alternative hydrolysis pathways may occur, leading to the formation of inactive byproducts instead of d4TMP.[4] 2. Cellular metabolism: The cell line used may have specific metabolic enzymes that modify the prodrug or the released d4TMP. | 1. Structural analysis: Re-evaluate the design of the CycloSal moiety. Electron-donating or withdrawing groups can influence the cleavage mechanism.[3] 2. Metabolite identification: Use mass spectrometry (LC-MS/MS) to identify the unexpected metabolites and elucidate the metabolic pathway. |
| Poor Correlation Between PAMPA and Caco-2 Assay Results | 1. Active transport or efflux: PAMPA only measures passive diffusion, while Caco-2 cells can exhibit active transport and efflux. A lower permeability in Caco-2 assays may suggest the compound is an efflux pump substrate.[5][6] 2. Paracellular transport: If Caco-2 permeability is higher than PAMPA, it might indicate paracellular transport, which is not measured in PAMPA.[5][6] | 1. Investigate active transport: Use specific inhibitors for known transporters in your Caco-2 assay to identify the involvement of active transport or efflux. 2. Assess monolayer integrity: Ensure the integrity of the Caco-2 monolayer by measuring transepithelial electrical resistance (TEER) and Lucifer yellow permeability. |
Frequently Asked Questions (FAQs)
1. What is the "lock-in" mechanism of second-generation this compound?
The "lock-in" mechanism is a strategy to increase the intracellular concentration of this compound prodrugs.[1] These second-generation compounds have an esterase-cleavable group attached to the cycloSal moiety.[1] After the lipophilic prodrug passively diffuses across the cell membrane, intracellular esterases cleave this group, exposing a charged carboxylate group.[7] This transformation "traps" the now polar molecule inside the cell, as it cannot easily diffuse back across the cell membrane, leading to its accumulation.[1][7]
2. How do I choose the right cell line for my experiments?
The choice of cell line is critical. For anti-HIV activity assays, human T-lymphocyte cell lines like CEM/0 are commonly used.[4] Importantly, to demonstrate the advantage of the this compound prodrug in bypassing the need for thymidine kinase, it is crucial to also use a thymidine kinase-deficient (CEM/TK-) cell line.[8] The activity in CEM/TK- cells confirms that the prodrug is delivering d4TMP directly.
3. What are the key differences between first and second-generation this compound?
First-generation CycloSal-d4TMPs are designed to be lipophilic to cross the cell membrane and then release d4TMP through chemical hydrolysis.[1] Second-generation, or "lock-in," CycloSal-d4TMPs have an additional feature: an enzyme-cleavable moiety.[1] This allows for the prodrug to be trapped intracellularly after enzymatic cleavage, leading to a higher intracellular concentration before the subsequent chemical release of d4TMP.[1]
4. My second-generation this compound is not showing enhanced activity over the first-generation. Why could this be?
Several factors could be at play. The rate of enzymatic cleavage of the "lock-in" moiety might be slow in your specific cell line.[1] Alternatively, the subsequent chemical hydrolysis of the trapped, charged intermediate to release d4TMP may be very slow, becoming the new rate-limiting step.[1] It is also possible that even with the "lock-in" feature, the overall concentration of released d4TMP over the time course of your experiment is not significantly higher than that achieved with a first-generation compound.
5. How can I monitor the uptake and metabolism of this compound in cells?
High-Performance Liquid Chromatography (HPLC) is the standard method. You can treat your cells with the this compound compound, and at various time points, lyse the cells and extract the intracellular contents. The cell extracts can then be analyzed by HPLC to quantify the concentration of the parent prodrug, the "locked-in" intermediate (for second-generation compounds), and the released d4TMP and its subsequent phosphorylated forms (d4TDP and d4TTP).
Data Presentation
Table 1: Comparative Antiviral Activity of d4T and this compound Analogs
| Compound | Cell Line | EC50 (µM) | Reference |
| d4T | CEM/0 | ~0.04 - 0.07 | [8] |
| d4T | CEM/TK- | ~70 | [8] |
| First-Generation this compound (unseparated diastereomers) | CEM/0 | ~0.01 - 0.05 | [9] |
| First-Generation this compound (unseparated diastereomers) | CEM/TK- | ~0.1 - 1.0 | [9] |
| Second-Generation "Lock-in" this compound (ester-modified) | CEM/0 | Varies with modification | [1] |
| Second-Generation "Lock-in" this compound (ester-modified) | CEM/TK- | Varies with modification | [1] |
Note: EC50 values are approximate and can vary between experiments and specific analog structures.
Table 2: Hydrolysis Half-lives (t1/2) of this compound Analogs
| Compound Type | Condition | Approximate t1/2 | Reference |
| First-Generation this compound | Phosphate Buffer (pH 7.3) | Hours to days (tunable by substitution) | [9] |
| Second-Generation "Lock-in" this compound (ester-modified) | Phosphate Buffer (pH 7.3) | Stable (minimal cleavage of ester) | [7] |
| Second-Generation "Lock-in" this compound (ester-modified) | CEM Cell Extract | Minutes to hours (rapid ester cleavage) | [1][7] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive diffusion across a lipid membrane.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add PBS to the acceptor wells.
-
Dissolve the test compound and controls in PBS (with a small percentage of DMSO if necessary) and add to the donor wells.
-
Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
Caco-2 Cell Permeability Assay
This assay models the permeability across the intestinal epithelium and can indicate active transport and efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts for 24-well plates
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow for monolayer integrity testing
-
Test compound and control compounds
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
For an apical to basolateral (A-B) permeability assessment, remove the culture medium from both chambers and replace it with pre-warmed HBSS.
-
Add the test compound to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS.
-
To assess basolateral to apical (B-A) transport (to identify efflux), repeat the experiment by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
Cellular Uptake and Metabolism Assay
This assay quantifies the intracellular concentration of the prodrug and its metabolites.
Materials:
-
Selected cell line (e.g., CEM/0)
-
Cell culture medium
-
Phosphate buffered saline (PBS)
-
Lysis buffer (e.g., 70% methanol)
-
Test compound
-
HPLC system
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with a known concentration of the this compound compound for various time points (e.g., 0.5, 1, 2, 4, 8 hours).
-
At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add the lysis buffer to the cells and incubate to ensure complete lysis and extraction of intracellular components.
-
Collect the cell lysate and centrifuge to pellet any cell debris.
-
Analyze the supernatant by HPLC to quantify the concentrations of the parent prodrug, the charged intermediate, d4TMP, d4TDP, and d4TTP.
-
Normalize the concentrations to the cell number or total protein content.
Visualizations
Caption: Experimental workflow for evaluating second-gen this compound.
Caption: The "lock-in" mechanism of second-generation this compound.
References
- 1. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. New developments of the "lock-in" modified cycloSal-d4TMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular trapping of cycloSal-pronucleotides: modification of prodrugs with amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 9. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
CycloSal-d4TMP versus AZT: a comparative analysis of anti-HIV activity
This guide provides a detailed comparison of two prominent anti-HIV compounds: CycloSal-d4TMP and Azidothymidine (AZT). Aimed at researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, comparative anti-HIV activity, and cytotoxicity, supported by experimental data and protocols.
Introduction
Azidothymidine (AZT) , also known as Zidovudine, was the first drug approved for the treatment of HIV.[1] It is a nucleoside reverse transcriptase inhibitor (NRTI) and a synthetic analog of thymidine.[1] Its mechanism of action relies on the inhibition of the HIV reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA, a key step in the viral replication cycle.[1][2][3][4]
This compound is a prodrug of stavudine monophosphate (d4TMP). Stavudine (d4T) is another NRTI used in the treatment of HIV. The CycloSal-pronucleotide approach is designed to deliver the active nucleotide monophosphate into the cell, bypassing the initial and often rate-limiting intracellular phosphorylation step required for the activation of many nucleoside analogs. This strategy can potentially enhance the antiviral efficacy and overcome resistance mechanisms associated with nucleoside kinases.
Quantitative Data Comparison
The following tables summarize the anti-HIV-1 activity (IC50) and cytotoxicity (CC50) of this compound and AZT. It is important to note that the data presented here is compiled from various studies and may not represent a direct head-to-head comparison under the same experimental conditions. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is also provided as a measure of the compound's therapeutic window.
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | CEM | Data not available in a direct comparative study | Data not available in a direct comparative study | N/A | |
| AZT | CEM | 0.032 - 1.0 | >100 | >100 - >3125 | [5] |
Mechanism of Action
AZT
AZT, being a thymidine analog, is taken up by cells and sequentially phosphorylated by host cell kinases to its active triphosphate form, AZT-triphosphate (AZT-TP).[1] AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Upon incorporation, the 3'-azido group of AZT prevents the formation of the next 3'-5'-phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[1]
This compound
This compound is a lipophilic prodrug that can readily cross the cell membrane. Once inside the cell, it undergoes chemical hydrolysis to release d4TMP, the monophosphate form of stavudine. This bypasses the need for the initial phosphorylation step by thymidine kinase, which can be a rate-limiting factor for the activation of d4T. Subsequently, d4TMP is further phosphorylated by cellular kinases to the active diphosphate and triphosphate forms. The active d4T-triphosphate then acts as a competitive inhibitor of HIV reverse transcriptase and a chain terminator, similar to AZT-TP.
Figure 1: Comparative mechanism of action of AZT and this compound.
Experimental Protocols
Anti-HIV Activity Assay (MTT-based)
This protocol describes a common method to determine the concentration of a compound that inhibits 50% of viral replication (IC50).
Materials:
-
CEM-SS cells (a human T-lymphoblastoid cell line)
-
HIV-1 stock (e.g., strain IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
Test compounds (this compound, AZT) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Plating: Seed CEM-SS cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells in triplicate. Include a "no drug" control.
-
Virus Infection: Add a predetermined amount of HIV-1 stock to each well to achieve a multiplicity of infection (MOI) that results in significant cell death in the absence of the drug within 4-6 days. Include uninfected cell controls.
-
Incubation: Incubate the plates for 4-6 days at 37°C in a 5% CO2 incubator until cytopathic effects are visible in the virus control wells.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the uninfected control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).
Materials:
-
CEM-SS cells
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
Test compounds (this compound, AZT) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Plating: Seed CEM-SS cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells in triplicate. Include a "no drug" control.
-
Incubation: Incubate the plates for the same duration as the anti-HIV assay (4-6 days) at 37°C in a 5% CO2 incubator.
-
MTT Assay: Follow steps 5a-5c from the anti-HIV activity assay protocol.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
Figure 2: General experimental workflow for comparing anti-HIV activity.
Conclusion
Both AZT and this compound are potent inhibitors of HIV replication, acting through the termination of viral DNA synthesis. AZT, a well-established NRTI, requires intracellular phosphorylation to become active. This compound, a prodrug of d4TMP, offers a potential advantage by bypassing the initial, often inefficient, phosphorylation step. This could lead to higher intracellular concentrations of the active metabolite and potentially improved antiviral activity.
References
Validation of CycloSal-d4TMP's Thymidine Kinase-Bypass Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CycloSal-d4TMP and its parent nucleoside analog, stavudine (d4T), focusing on the validation of this compound's novel thymidine kinase (TK)-bypass mechanism. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview for research and development professionals.
Introduction: Overcoming Resistance in Antiviral Therapy
Nucleoside reverse transcriptase inhibitors (NRTIs) like stavudine (d4T) are cornerstones of antiviral therapy. Their mechanism of action relies on intracellular phosphorylation by host cell kinases to become active triphosphate analogs, which then inhibit viral replication. The initial and often rate-limiting step is the monophosphorylation of the nucleoside analog, a reaction catalyzed by thymidine kinase (TK).[1][2] However, a significant challenge in antiviral therapy is the emergence of drug resistance, often caused by mutations that lead to deficient TK activity in host cells.[3] In such cases, NRTIs like d4T, which depend on TK for activation, lose their efficacy.
To address this limitation, the cycloSaligenyl (cycloSal) prodrug technology was developed. This compound is a lipophilic, membrane-permeable prodrug designed to deliver d4T-monophosphate (d4TMP) directly into the cell. This approach utilizes a pH-driven, chemically activated tandem reaction for the intracellular release of the monophosphate, thereby bypassing the need for the initial, TK-dependent phosphorylation step.[1] This guide examines the experimental evidence that validates this TK-bypass mechanism.
Comparative Performance: d4T vs. This compound
The core validation of the TK-bypass mechanism involves comparing the antiviral activity of d4T and this compound in two types of human T-lymphocyte cell lines: a wild-type line with normal TK activity (CEM/0) and a mutant cell line that is deficient in TK (CEM/TK-).
Experimental data from Meier et al. (1998) demonstrates a stark difference in the activity of d4T against these cell lines. As shown in the table below, d4T is potent against HIV-1 and HIV-2 in TK-proficient CEM/0 cells but loses its activity entirely in TK-deficient CEM/TK- cells. This confirms its absolute dependence on thymidine kinase for activation.
In contrast, this compound derivatives remain highly active against both HIV-1 and HIV-2 in TK-deficient CEM/TK- cells. This sustained activity in cells lacking the necessary activating enzyme for d4T provides strong evidence for the successful intracellular delivery of d4TMP and the validation of the TK-bypass mechanism. Notably, the antiviral activity of this compound can be influenced by the stereochemistry at the phosphorus center, with different diastereomers exhibiting varying levels of potency.
Table 1: Comparative Anti-HIV Activity (IC₅₀ in µM) of d4T and this compound Derivatives
| Compound | Cell Line | Anti-HIV-1 (IIIB) IC₅₀ (µM) | Anti-HIV-2 (ROD) IC₅₀ (µM) |
| d4T | CEM/0 | 0.057 | 0.06 |
| CEM/TK- | >100 | >100 | |
| This compound (Diastereomeric Mixture) | CEM/0 | 1.1 | 1.6 |
| CEM/TK- | 0.9 | 1.4 | |
| This compound (Diastereomer 1) | CEM/0 | 0.5 | 0.6 |
| CEM/TK- | 0.3 | 0.4 | |
| This compound (Diastereomer 2) | CEM/0 | 40 | 45 |
| CEM/TK- | 25 | 30 |
Data sourced from Meier et al., J Med Chem. 1998;41(9):1417-27.
Mechanism of Action and Metabolic Pathways
The fundamental difference between d4T and this compound lies in the initial step of their metabolic activation. The following diagrams illustrate the conventional, TK-dependent pathway required for d4T and the TK-bypass mechanism utilized by this compound.
Figure 1. Standard TK-dependent activation pathway for d4T.
Figure 2. TK-bypass mechanism of this compound.
Experimental Protocols
The following protocols are based on the methodologies described by Meier et al. (1998) for the evaluation of anti-HIV activity.
Cell Lines and Culture
-
Cell Lines :
-
CEM/0 : A human T-lymphoblastoid cell line exhibiting normal expression of thymidine kinase (TK-proficient).
-
CEM/TK- : A CEM subline deficient in thymidine kinase (TK-deficient), selected for resistance to 5-bromo-2'-deoxyuridine.
-
-
Culture Medium : Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 0.075% sodium bicarbonate.
-
Culture Conditions : Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂ and were passaged two to three times per week.
Anti-HIV Activity Assay
The antiviral activity was determined by measuring the inhibition of virus-induced cytopathic effects in infected cells.
-
Virus Strains : HIV-1 (IIIB strain) and HIV-2 (ROD strain).
-
Assay Procedure :
-
CEM cells were seeded into 96-well microtiter plates at a density of 1 x 10⁵ cells per well.
-
The cells were infected with the respective HIV strain at a multiplicity of infection (MOI) of approximately 0.1.
-
Serial dilutions of the test compounds (d4T, this compound derivatives) were added to the wells immediately after infection.
-
The plates were incubated for 4-5 days at 37°C.
-
-
Quantification of Antiviral Effect :
-
After the incubation period, the viability of the cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method.
-
10 µL of MTT solution (7.5 mg/mL) was added to each well and incubated for 2 hours.
-
The resulting formazan crystals were solubilized by adding 100 µL of a solution containing 10% Triton X-100 and 0.4% HCl in isopropanol.
-
The absorbance was read at 540 nm using a spectrophotometer.
-
-
Data Analysis : The 50% inhibitory concentration (IC₅₀) was calculated as the concentration of the compound that protected 50% of the cells from virus-induced cytopathic effects.
The workflow for these experiments is outlined in the diagram below.
Figure 3. Experimental workflow for anti-HIV activity assay.
Conclusion
The experimental evidence strongly supports the validation of this compound's thymidine kinase-bypass mechanism. The sustained, potent antiviral activity of this compound derivatives in TK-deficient cells, where the parent drug d4T is inactive, demonstrates the successful intracellular delivery of d4T-monophosphate. This prodrug strategy represents a significant advancement, offering a viable therapeutic alternative to overcome resistance mechanisms based on the loss of thymidine kinase activity. These findings highlight the potential of the cycloSal technology in the development of next-generation NRTIs and other nucleotide-based therapeutics.
References
- 1. Restoration of the antiviral activity of 3′-azido-3′-deoxythymidine (AZT) against AZT-resistant human immunodeficiency virus by delivery of engineered thymidylate kinase to T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (this compound): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and anti-herpes simplex virus type 1 evaluation of cycloSal-nucleotides of acyclic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparative Analysis of CycloSal-d4TMP and d4T: A Review of Preclinical Evidence
Despite promising in vitro data suggesting enhanced activity and an improved resistance profile, a comprehensive review of published literature reveals a notable absence of direct in vivo comparative studies evaluating the efficacy, pharmacokinetics, and toxicity of CycloSal-d4TMP against its parent nucleoside analog, d4T (Stavudine).
This compound is a lipophilic prodrug of d4T monophosphate (d4TMP) designed to bypass the initial, often rate-limiting, phosphorylation step catalyzed by cellular thymidine kinase. This targeted delivery mechanism is intended to overcome a key mechanism of d4T resistance and potentially reduce certain toxicities associated with the parent drug. While numerous in vitro studies have demonstrated the successful intracellular delivery of d4TMP and potent anti-HIV activity of this compound, particularly in thymidine kinase-deficient cell lines, the translation of these findings into a comparative in vivo setting remains largely undocumented in accessible scientific literature.
This guide synthesizes the foundational concepts of this compound as a prodrug and outlines the key areas where in vivo comparative data is critically needed to fully assess its potential as a therapeutic agent.
Understanding the Rationale for this compound
The development of this compound is rooted in the mechanism of action of d4T. Like other nucleoside reverse transcriptase inhibitors (NRTIs), d4T requires intracellular phosphorylation to its active triphosphate form to inhibit HIV reverse transcriptase. The initial phosphorylation to d4T monophosphate is dependent on cellular thymidine kinase. Downregulation or mutation of this enzyme can lead to drug resistance.
This compound circumvents this by delivering d4TMP directly into the cell, where it can be further phosphorylated to the active triphosphate form, independent of thymidine kinase activity. This "Trojan horse" strategy is depicted in the workflow below.
Gaps in the In Vivo Comparative Data
A thorough literature search did not yield specific in vivo studies with quantitative data directly comparing this compound and d4T. To provide a comprehensive comparison for researchers and drug developers, future in vivo studies in relevant animal models would need to address the following key areas:
Pharmacokinetics
A direct comparison of the pharmacokinetic profiles of orally or intravenously administered this compound and d4T is essential.
Table 1: Key Pharmacokinetic Parameters for In Vivo Comparison
| Parameter | This compound | d4T | Significance |
| Cmax (Maximum Plasma Concentration) | Data not available | Data not available | Indicates the extent of systemic absorption. |
| Tmax (Time to Maximum Concentration) | Data not available | Data not available | Provides information on the rate of absorption. |
| AUC (Area Under the Curve) | Data not available | Data not available | Represents total drug exposure over time. |
| Half-life (t½) | Data not available | Data not available | Determines the dosing interval. |
| Bioavailability (%) | Data not available | Data not available | Measures the fraction of an administered dose that reaches systemic circulation. |
| Intracellular d4TTP levels | Data not available | Data not available | Crucial for assessing the efficiency of the prodrug in delivering the active metabolite to the target site. |
Hypothetical Experimental Protocol for Pharmacokinetic Analysis: An ideal study would involve administering equimolar doses of this compound and d4T to a cohort of laboratory animals (e.g., mice or rats). Blood samples would be collected at multiple time points post-administration. Plasma concentrations of the respective compounds and their metabolites would be quantified using a validated analytical method such as LC-MS/MS. For intracellular triphosphate analysis, peripheral blood mononuclear cells (PBMCs) would be isolated and analyzed.
Efficacy
In vivo efficacy studies are critical to determine if the in vitro advantages of this compound translate to improved antiviral activity in a living organism.
Table 2: Efficacy Endpoints for In Vivo Comparison
| Endpoint | This compound | d4T | Significance |
| Viral Load Reduction (log10) | Data not available | Data not available | Primary measure of antiviral activity. |
| CD4+ T-cell Count | Data not available | Data not available | Indicates the extent of immune reconstitution. |
| Efficacy in TK-deficient models | Data not available | Data not available | Would validate the thymidine kinase-bypassing mechanism in vivo. |
Hypothetical Experimental Protocol for Efficacy Assessment: A suitable animal model, such as humanized mice infected with HIV, would be treated with this compound and d4T at various dose levels. Viral load in plasma would be monitored over the course of the treatment. CD4+ T-cell counts would also be measured to assess immune system recovery.
Toxicity
A significant concern with d4T is its association with mitochondrial toxicity, leading to side effects such as peripheral neuropathy and lipoatrophy. A key objective for any d4T prodrug is to demonstrate an improved safety profile.
Table 3: Toxicity Markers for In Vivo Comparison
| Toxicity Marker | This compound | d4T | Significance |
| Mitochondrial DNA levels | Data not available | Data not available | A direct measure of mitochondrial toxicity. |
| Lactate Levels | Data not available | Data not available | Elevated lactate can be an indicator of mitochondrial dysfunction. |
| Histopathological changes | Data not available | Data not available | Examination of tissues (e.g., peripheral nerves, adipose tissue) for signs of toxicity. |
| Body Weight and Clinical Signs | Data not available | Data not available | General indicators of tolerability. |
Hypothetical Experimental Protocol for Toxicity Evaluation: During the efficacy studies, animals would be monitored for any adverse effects. At the end of the study, tissues would be collected for histopathological analysis and for the quantification of mitochondrial DNA content. Blood samples would be analyzed for markers of toxicity, such as lactate levels.
Logical Workflow for Preclinical In Vivo Comparison
The logical progression for a head-to-head in vivo comparison of this compound and d4T would follow a structured preclinical evaluation pipeline.
Conclusion
While the foundational in vitro evidence for this compound is compelling, the absence of direct in vivo comparative data with d4T represents a significant gap in our understanding of its true therapeutic potential. For researchers, scientists, and drug development professionals, the generation of such data is the critical next step in determining whether the theoretical advantages of the CycloSal prodrug approach for d4T can be realized in a clinical setting. Future research focusing on the in vivo pharmacokinetics, efficacy, and toxicity of this compound compared to d4T will be invaluable in guiding the development of next-generation NRTIs.
The CycloSal Pronucleotide System: A Comparative Review of its Advantages in Nucleotide Delivery
For Researchers, Scientists, and Drug Development Professionals
The development of effective antiviral and anticancer therapies often hinges on the successful intracellular delivery of nucleoside analogues. These drugs require phosphorylation to their triphosphate form to exert their therapeutic effect. However, the initial phosphorylation step, catalyzed by cellular or viral kinases, can be inefficient and a major rate-limiting factor. Pronucleotide strategies aim to bypass this hurdle by delivering a pre-phosphorylated nucleoside monophosphate (NMP) into the cell. Among the various approaches, the CycloSal pronucleotide system has emerged as a promising strategy. This guide provides a comprehensive review of the advantages of the CycloSal system, objectively comparing its performance with other alternatives and providing supporting experimental data and methodologies.
The CycloSal Advantage: A Chemically-Driven Release Mechanism
The core innovation of the CycloSal system lies in its unique, chemically-driven mechanism for the intracellular release of the active NMP.[1][2][3][4] This approach utilizes a salicyl alcohol derivative to mask the phosphate group of the nucleoside monophosphate, creating a lipophilic, membrane-permeable phosphotriester.[3] Once inside the cell, the CycloSal moiety is designed to undergo a specific chemical hydrolysis cascade, leading to the selective release of the NMP.[1][2][3][4] This process is primarily independent of enzymatic activation, a key differentiator from many other pronucleotide systems.
The primary advantages offered by the CycloSal pronucleotide system include:
-
Bypassing the First Phosphorylation Step: Like other pronucleotide systems, CycloSal derivatives deliver the NMP directly into the cell, circumventing the often inefficient and resistance-prone initial phosphorylation by nucleoside kinases.[1][2][3][4] This is particularly beneficial for nucleoside analogues that are poor substrates for these enzymes.
-
Chemically-Driven and Selective Release: The release of the NMP from the CycloSal moiety is designed to be a spontaneous chemical process, reducing reliance on specific cellular enzymes that can vary in their expression and activity across different cell types and patient populations.[1][2][4]
-
Increased Lipophilicity and Cellular Uptake: The masking of the negatively charged phosphate group with the lipophilic CycloSal moiety significantly enhances the molecule's ability to cross the cell membrane.
-
Tunable Stability: The stability and hydrolysis kinetics of CycloSal pronucleotides can be fine-tuned by introducing different substituents on the aromatic ring of the salicyl alcohol. Acceptor substituents can decrease stability for faster release, while donor substituents can increase stability.[5]
-
Potential for Reduced Toxicity: The salicyl alcohol by-product of the hydrolysis has been reported to be non-toxic.[5] However, a potential limitation is the interaction of some CycloSal pronucleotides with butyrylcholinesterase (BChE), though they do not appear to inhibit the essential human acetylcholinesterase (AChE).[5]
Comparative Performance of Pronucleotide Systems
Direct quantitative comparisons of the intracellular delivery efficiency of different pronucleotide systems for the same parent drug are limited in the literature. However, studies on various nucleoside analogues consistently demonstrate the ability of the CycloSal system to enhance antiviral activity, often by several orders of magnitude compared to the parent nucleoside.
| Pronucleotide System | Parent Nucleoside | Fold Increase in Antiviral Activity (vs. Parent Nucleoside) | Cell Line | Target Virus | Reference |
| CycloSal | d4T | Improved antiviral potency | Various | HIV | [1] |
| bis-(cycloSal) | AZT | IC50 = 12.3 µM | HIV | ||
| bis-(cycloSal) | FLT | IC50 = 2.8 µM | HIV | ||
| Phosphoramidate | Zidovudine | Similar range of activity to phosphorodiamidate derivatives | Various | HIV & ULV |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. IC50 values represent the concentration required to inhibit viral replication by 50%. A lower IC50 indicates higher potency.
Signaling Pathways and Experimental Workflows
CycloSal Pronucleotide Activation Pathway
The intracellular activation of a CycloSal pronucleotide is a well-defined chemical cascade. The following diagram illustrates the key steps involved in the release of the nucleoside monophosphate (NMP).
Experimental Workflow for Comparing Pronucleotide Systems
The evaluation and comparison of different pronucleotide systems typically follow a standardized workflow, from synthesis to in vitro and sometimes in vivo testing.
Experimental Protocols
Determination of Intracellular Nucleoside Triphosphate Levels by HPLC
This protocol outlines a general method for the quantification of the intracellular concentration of the active triphosphate form of a nucleoside analogue delivered via a pronucleotide system.
a. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., CEM, HeLa, or relevant cancer cell line) in appropriate culture vessels and grow to 80-90% confluency.
-
Treat the cells with the pronucleotide compounds (CycloSal derivative, other pronucleotides, and parent nucleoside as a control) at various concentrations.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).
b. Cell Lysis and Extraction:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a specific volume of a cold extraction solvent (e.g., 60% methanol or 0.5 M perchloric acid).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes to ensure complete lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant containing the intracellular metabolites. If using perchloric acid, neutralize the extract with a suitable base (e.g., potassium hydroxide) and centrifuge again to remove the precipitate.
c. HPLC Analysis:
-
Analyze the cell extracts using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a strong anion exchange or a C18 reverse-phase column with an ion-pairing agent).
-
Use a gradient elution with appropriate mobile phases (e.g., phosphate buffers of increasing ionic strength for anion exchange or a methanol/acetonitrile gradient with an ion-pairing reagent for reverse-phase).
-
Detect the nucleotides using a UV detector at a wavelength of 260 nm.
-
Quantify the concentration of the nucleoside triphosphate by comparing the peak area to a standard curve generated with known concentrations of the respective triphosphate.
In Vitro Hydrolysis Studies using ³¹P NMR Spectroscopy
This protocol describes the use of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the hydrolysis of CycloSal pronucleotides and determine their stability and the kinetics of NMP release.
a. Sample Preparation:
-
Dissolve a precise amount of the CycloSal pronucleotide in a suitable deuterated solvent (e.g., D₂O, buffered to a physiological pH, or a mixture of D₂O and an organic solvent like DMSO-d₆ for poorly soluble compounds).
-
Transfer the solution to an NMR tube.
b. NMR Data Acquisition:
-
Acquire a series of ³¹P NMR spectra over time at a constant temperature (e.g., 37°C) to monitor the hydrolysis process.
-
The initial spectrum should show a characteristic signal for the phosphorus atom in the intact phosphotriester of the CycloSal pronucleotide.
-
As hydrolysis proceeds, new signals will appear corresponding to the phosphorus atoms in the hydrolysis intermediates and the final NMP product.
c. Data Analysis:
-
Integrate the signals corresponding to the starting material, intermediates, and the final product in each spectrum.
-
Plot the relative concentrations of each species as a function of time.
-
From these plots, the hydrolysis rate constants can be calculated, providing a quantitative measure of the pronucleotide's stability and the efficiency of NMP release under the tested conditions.
Conclusion
The CycloSal pronucleotide system represents a sophisticated and effective strategy for the intracellular delivery of nucleoside monophosphates. Its primary advantage lies in its chemically-driven, enzyme-independent release mechanism, which offers the potential for broad applicability across different cell types and disease states. While direct quantitative comparisons with other pronucleotide systems are not always readily available in the literature, the consistently high antiviral and anticancer activities reported for CycloSal derivatives underscore the efficiency of this delivery platform. The ability to fine-tune the stability of the pronucleotide through chemical modification further enhances its versatility. As with any drug delivery system, careful consideration of potential off-target effects, such as interactions with cholinesterases, is necessary during the drug development process. Overall, the CycloSal system is a valuable tool in the arsenal of medicinal chemists and drug developers seeking to overcome the limitations of traditional nucleoside analogue therapies.
References
- 1. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosal-pronucleotides—development of first and second generation chemical trojan horses for antiviral chemotherapy [imrpress.com]
- 3. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 4. researchgate.net [researchgate.net]
- 5. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: CycloSal-d4TMP vs. Phosphoramidate-Based Pronucleotides
In the landscape of antiviral drug development, particularly for nucleoside analogues like stavudine (d4T), pronucleotide strategies are pivotal for enhancing cellular uptake and bypassing the often inefficient initial phosphorylation step. This guide provides a detailed comparison of two prominent pronucleotide technologies: the cyclosaligenyl (CycloSal) approach, specifically CycloSal-d4TMP, and the phosphoramidate-based approach. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and selection of nucleotide delivery systems.
Executive Summary
Both this compound and phosphoramidate pronucleotides are designed to deliver d4T-monophosphate (d4TMP) into target cells, thereby overcoming the reliance on cellular thymidine kinase for the initial phosphorylation of d4T. However, they operate via fundamentally different activation mechanisms. This compound relies on a chemically driven hydrolysis, making its activation independent of cellular enzymes. In contrast, phosphoramidate pronucleotides require enzymatic cleavage, typically by intracellular phosphoramidases like Hint1, to release the active nucleotide. This distinction in their activation pathways has significant implications for their metabolic stability, potential for drug resistance, and off-target effects.
Comparative Data on Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro anti-HIV activity (EC50) and cytotoxicity (CC50) of this compound and various phosphoramidate derivatives of d4T from published studies. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | CEM/0 | 0.04 ± 0.01 | 15 ± 2 | 375 | |
| CEM/TK- | 0.05 ± 0.01 | 18 ± 3 | 360 | ||
| d4T | CEM/0 | 0.22 ± 0.05 | >100 | >455 | |
| CEM/TK- | >100 | >100 | - |
Table 1: In Vitro Anti-HIV Activity and Cytotoxicity of this compound.
| Phosphoramidate Derivative | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Phenyl methoxy L-alaninyl d4TMP | CEM | 0.003 | 10 | 3333 | |
| Phenyl ethoxy L-alaninyl d4TMP | CEM | 0.004 | 12 | 3000 | |
| Naphthyl methoxy L-alaninyl d4TMP | CEM | 0.001 | 5 | 5000 | |
| d4T | CEM | 0.08 | >100 | >1250 |
Table 2: In Vitro Anti-HIV Activity and Cytotoxicity of Representative Phosphoramidate d4TMP Pronucleotides.
Mechanism of Action and Metabolic Activation
The distinct activation pathways of this compound and phosphoramidate pronucleotides are a key differentiating factor.
This compound utilizes a "chemical Trojan horse" approach. The cyclosaligenyl moiety masks the phosphate group, rendering the molecule lipophilic and able to passively diffuse across the cell membrane. Once inside the cell, the molecule undergoes a pH-dependent, intramolecular cyclization reaction, leading to the release of d4TMP. This process is purely chemical and does not rely on specific cellular enzymes.
Phosphoramidate-based pronucleotides , on the other hand, are designed to be substrates for intracellular enzymes. After cellular uptake, the phosphoramidate moiety is cleaved by phosphoramidases, such as the human histidine triad nucleotide-binding protein (Hint) enzymes, to release the nucleoside monophosphate. The efficiency of this conversion can be influenced by the specific amino acid and ester groups used in the phosphoramidate moiety and the expression levels of the activating enzymes in the target cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.
Antiviral Assay (HIV-1 in CEM cells)
-
Cell Culture: Human T-lymphoblastoid CEM cells (wild-type or thymidine kinase-deficient) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Infection: CEM cells are infected with HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Drug Treatment: Immediately after infection, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and treated with serial dilutions of the test compounds (this compound, phosphoramidate pronucleotides, or d4T).
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.
-
Endpoint Analysis: The antiviral effect is quantified by measuring the inhibition of virus-induced cytopathogenicity. This is typically done using the MTT assay, which measures the metabolic activity of viable cells. Alternatively, p24 antigen levels in the supernatant can be quantified by ELISA.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Uninfected CEM cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Drug Treatment: Cells are treated with serial dilutions of the test compounds.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days, mirroring the duration of the antiviral assay.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation with MTT: Plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO) or a acidified isopropanol solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curves.
Hydrolytic Stability Assay
-
Sample Preparation: The pronucleotide is dissolved in a relevant buffer (e.g., phosphate buffer at pH 7.3) or biological matrix (e.g., cell extract, plasma) to a final concentration of 1 mM.
-
Incubation: The samples are incubated at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction in biological matrices is stopped by adding an organic solvent like acetonitrile or by heat inactivation.
-
Analysis: The concentration of the parent pronucleotide and the released d4TMP in each aliquot is quantified by high-performance liquid chromatography (HPLC) with UV detection.
-
Data Analysis: The half-life (t1/2) of the pronucleotide is calculated from the degradation kinetics.
Discussion and Conclusion
The choice between this compound and phosphoramidate-based pronucleotides depends on the specific therapeutic goals and the biological context.
This compound offers the advantage of a predictable, enzyme-independent activation mechanism. This could be beneficial in cases where the expression of activating enzymes is low or variable in the target cell population, or in the context of resistance mechanisms involving downregulation of these enzymes. The purely chemical hydrolysis, however, might also lead to premature activation in the extracellular environment if the compound's stability is not carefully optimized.
Phosphoramidate pronucleotides have demonstrated remarkable success, with several approved drugs utilizing this technology (e.g., Sofosbuvir, Tenofovir Alafenamide). Their activation is dependent on intracellular enzymes, which can provide a degree of tissue- or cell-type selectivity if the activating enzymes are differentially expressed. However, this enzymatic dependence can also be a liability, as genetic polymorphisms or downregulation of these enzymes could lead to variable drug efficacy and the development of resistance. Furthermore, the byproducts of enzymatic cleavage (e.g., phenol, amino acid ester) need to be assessed for potential toxicity.
Assessing the cytotoxicity of CycloSal-d4TMP compared to other nucleoside analogs
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of CycloSal-d4TMP in comparison to established nucleoside reverse transcriptase inhibitors (NRTIs).
This guide provides an objective comparison of the in vitro cytotoxicity of this compound, a pronucleotide of stavudine (d4T), with other widely used nucleoside analogs such as zidovudine (AZT), lamivudine (3TC), tenofovir (TFV), emtricitabine (FTC), and abacavir (ABC). The data presented is compiled from various studies to offer a comparative perspective on their potential cellular toxicity.
Executive Summary
Nucleoside analogs are a cornerstone of antiviral therapy, particularly in the management of HIV infection. Their mechanism of action involves the inhibition of viral reverse transcriptase, leading to the termination of viral DNA chain elongation. However, off-target effects on host cellular polymerases, especially mitochondrial DNA polymerase gamma, can lead to significant cytotoxicity. This compound is a lipophilic prodrug of d4T monophosphate (d4TMP) designed to bypass the initial and often rate-limiting step of intracellular phosphorylation, potentially enhancing antiviral efficacy and altering the cytotoxicity profile compared to its parent nucleoside, stavudine. This guide summarizes the available quantitative data on the cytotoxicity of these compounds, details the experimental methodologies used for their assessment, and visualizes the key cellular pathways involved.
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
The following tables summarize the 50% cytotoxic concentration (IC₅₀) values for this compound's parent compound, stavudine (d4T), and other nucleoside analogs in various human cell lines relevant to immunology and toxicology studies. It is important to note that IC₅₀ values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.
Table 1: Cytotoxicity in T-Lymphocyte Cell Lines (CEM and MT-4)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Stavudine (d4T) | CEM | >100 | [1] |
| Zidovudine (AZT) | CEM | 15.8 - 45.7 | |
| Lamivudine (3TC) | CEM | >100 | |
| Tenofovir (TFV) | CEM | >100 | |
| Emtricitabine (FTC) | MT-4 | >100 | [2] |
| Abacavir (ABC) | MT-4 | >100 |
Note: Data for this compound in these specific comparative assays were not available in the reviewed literature. The cytotoxicity of this compound is expected to be related to the intracellular release of d4TMP.
Table 2: Cytotoxicity in a Human Liver Cell Line (HepG2)
| Compound | IC₅₀ (µM) | Reference |
| Stavudine (d4T) | >100 | |
| Zidovudine (AZT) | >100 | |
| Lamivudine (3TC) | >100 | |
| Tenofovir (TFV) | >100 | |
| Emtricitabine (FTC) | >100 | |
| Abacavir (ABC) | >100 |
Note: The high IC₅₀ values in HepG2 cells for most NRTIs suggest a lower level of acute cytotoxicity in this liver cell line compared to lymphocyte cell lines under the tested conditions.
Experimental Protocols
The most common method for assessing the cytotoxicity of nucleoside analogs is the MTT assay.
MTT Assay Protocol for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cell lines (e.g., CEM, MT-4, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum, penicillin/streptomycin)
-
96-well microtiter plates
-
This compound and other nucleoside analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
Compound Addition: Prepare serial dilutions of the test compounds (this compound and other nucleoside analogs) in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that is relevant to the intended application, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation pathway of this compound.
Caption: NRTI-induced mitochondrial toxicity signaling.
References
CycloSal-d4TMP Demonstrates Enhanced Activity in Resistant Cell Lines, Bypassing Key Resistance Mechanisms
A comprehensive analysis of experimental data reveals the superior efficacy of CycloSal-d4TMP, a pronucleotide derivative of the antiviral agent stavudine (d4T), in overcoming drug resistance in cell lines. By employing a unique intracellular delivery mechanism, this compound effectively circumvents the primary resistance pathway associated with its parent drug, highlighting its potential as a robust alternative in antiviral therapy.
This compound has been shown to be particularly effective in cell lines deficient in thymidine kinase (TK), a key enzyme required for the activation of d4T. This resistance mechanism, where the first phosphorylation step of the parent nucleoside is impaired, is a significant challenge in antiviral treatment. The CycloSal technology encapsulates the active monophosphate form of d4T (d4TMP) in a lipophilic structure, enabling it to bypass this enzymatic activation step and release the active compound directly within the cell.
Comparative Efficacy of this compound and d4T
Experimental data from studies on human T-lymphocyte cell lines (CEM) demonstrates the marked difference in activity between this compound and its parent compound, d4T, particularly in resistant cells.
| Compound | Cell Line | 50% Inhibitory Concentration (IC50) in µM |
| d4T | CEM/0 (wild-type) | 0.21 ± 0.03 |
| CEM/TK- (thymidine kinase-deficient) | >100 | |
| This compound | CEM/0 (wild-type) | 0.027 ± 0.004 |
| CEM/TK- (thymidine kinase-deficient) | 0.042 ± 0.005 |
Table 1: Comparative in vitro anti-HIV-1 activity of d4T and this compound in wild-type and thymidine kinase-deficient (resistant) CEM cell lines.
The data clearly indicates that while d4T loses its efficacy in TK-deficient cells, this compound maintains potent antiviral activity, with IC50 values remaining in the nanomolar range. This highlights the effectiveness of the CycloSal pronucleotide approach in overcoming this specific resistance mechanism.
Mechanism of Action and Resistance Bypass
The enhanced activity of this compound in resistant cell lines is attributed to its unique mechanism of intracellular activation.
As illustrated, the activation of d4T to its active triphosphate form (d4TTP) is a three-step phosphorylation process, with the initial step being catalyzed by thymidine kinase. In TK-deficient cells, this pathway is blocked, leading to drug resistance. In contrast, this compound, due to its increased lipophilicity, passively diffuses into the cell and undergoes a pH-driven chemical hydrolysis to release d4TMP directly. This circumvents the need for the initial, resistance-prone phosphorylation step. Subsequent phosphorylations to the active d4TTP are carried out by other cellular kinases.
Experimental Protocols
The evaluation of the antiviral activity and cytotoxicity of this compound and d4T was conducted using established in vitro assays.
Cell Lines and Culture:
-
Human T-lymphocyte cell lines, CEM/0 (wild-type) and CEM/TK- (thymidine kinase-deficient), were used.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
Anti-HIV Assay: The activity of the compounds against HIV-1 was determined using a cytopathic effect (CPE) inhibition assay.
MTT Assay for Cell Viability:
-
Following the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the resulting dose-response curves.
Activity in Resistant Cancer Cell Lines
Currently, published data on the activity of this compound is predominantly focused on its antiviral efficacy, particularly against HIV. There is a lack of available studies investigating its performance in resistant cancer cell lines. However, the underlying principle of bypassing deficient activating enzymes suggests a potential applicability in oncology, especially for nucleoside analogs that face similar resistance mechanisms in cancer cells. Further research is warranted to explore the potential of this compound and similar pronucleotide strategies in the context of chemotherapy resistance.
Conclusion
The available evidence strongly supports the enhanced activity of this compound in overcoming resistance mediated by thymidine kinase deficiency. The CycloSal pronucleotide strategy represents a promising approach to improve the therapeutic index of nucleoside analogs by ensuring their effective intracellular delivery and activation, thereby circumventing key resistance pathways. This makes this compound a compelling candidate for further development in antiviral therapies, with potential applications in other areas where drug activation is a limiting factor.
Comparative Hydrolysis of CycloSal-d4TMP Derivatives: A Guide for Researchers
A detailed examination of the chemical stability and hydrolysis kinetics of various CycloSal-d4TMP derivatives reveals key structure-activity relationships crucial for prodrug design. This guide provides a comparative analysis of their hydrolysis rates, detailed experimental protocols for stability assessment, and a visualization of the underlying activation pathway.
The CycloSal-pronucleotide approach is a prominent strategy for delivering nucleoside monophosphates, such as d4TMP (stavudine monophosphate), into cells, thereby bypassing the often inefficient initial phosphorylation step required for the activation of nucleoside analogue drugs. This method utilizes a salicyl alcohol moiety to mask the phosphate group, creating a lipophilic triester that can readily cross cell membranes. The subsequent hydrolysis, designed to be chemically driven, releases the active nucleotide intracellularly. The stability and rate of hydrolysis of these CycloSal-triesters are critical parameters that can be modulated by introducing various substituents to the salicyl alcohol ring.
Comparative Hydrolysis Data
The rate of hydrolysis of this compound derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring of the salicyl alcohol. Generally, electron-donating groups tend to increase the stability of the phosphotriester, while electron-withdrawing groups decrease stability, leading to faster hydrolysis.
One study reported the half-life of the unsubstituted this compound to be 4.4 hours when incubated in 25 mM phosphate-buffered saline (PBS) at pH 7.3 and 37°C[1]. The introduction of substituents allows for a broad range of hydrolysis rates to be achieved, enabling the fine-tuning of the prodrug's release profile[2]. For instance, donor-substituted derivatives, such as those with 3-methyl or 3,5-dimethyl groups, exhibit good antiviral activity due to their increased hydrolytic stability[3]. Conversely, acceptor substituents in the 5- or 6-position can decrease stability[4].
It is important to note that the position of the substituent can also dramatically alter the hydrolysis pathway. A notable example is the 7-methyl-substituted this compound, which, instead of releasing d4TMP, predominantly forms a chemically inert phenyl phosphate diester[3]. This highlights the complexity of designing effective CycloSal pronucleotides and the necessity for careful evaluation of substituent effects.
| Derivative | Substituent(s) | Hydrolysis Half-life (t½) in PBS (pH 7.3) | Key Observations |
| This compound | Unsubstituted | 4.4 hours | Prototype compound, selective release of d4TMP. |
| 3-Methyl-CycloSal-d4TMP | 3-Methyl | Increased stability compared to unsubstituted | Electron-donating group stabilizes the triester. |
| 3,5-Dimethyl-CycloSal-d4TMP | 3,5-Dimethyl | Increased stability | Enhanced stabilization from two donor groups. Good antiviral activity reported.[3] |
| 7-Methyl-CycloSal-d4TMP | 7-Methyl | - | Alters the hydrolysis mechanism, leading to an inert phenyl phosphate diester instead of d4TMP.[3] |
| 5-Nitro-CycloSal-d4TMP | 5-Nitro | Decreased stability | Electron-withdrawing group accelerates hydrolysis. |
| 5-Diacetoxymethyl-CycloSal-d4TMP | 5-Diacetoxymethyl | - | Designed as an enzymatically activated derivative.[4] |
Note: The table is a summary based on available literature. Specific half-life values for all derivatives are not consistently reported in a single comparative study.
Experimental Protocols
Hydrolysis Studies in Phosphate-Buffered Saline (PBS)
This protocol outlines the procedure for determining the chemical stability of this compound derivatives in a physiologically relevant buffer.
Materials:
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.3
-
Thermostatically controlled incubator or water bath at 37°C
-
HPLC vials
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Milli-Q water or equivalent
Procedure:
-
Prepare a solution of the this compound derivative at a final concentration of 100 µM in PBS (pH 7.3). The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid affecting the hydrolysis rate.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by mixing the aliquot with an equal volume of cold acetonitrile to precipitate any proteins (if in a biological matrix) and halt further hydrolysis.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by reverse-phase HPLC to quantify the remaining parent compound and the formation of d4TMP.
Hydrolysis Studies in CEM/0 Cell Extracts
This protocol is designed to assess the stability of the derivatives in the presence of cellular enzymes.
Materials:
-
CEM/0 T-lymphocyte cells
-
Hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
Centrifuge capable of reaching >10,000 x g
-
Protein quantification assay (e.g., Bradford or BCA)
-
This compound derivative stock solution
-
Incubator at 37°C
-
HPLC vials and reagents as above
Procedure for Cell Extract Preparation:
-
Harvest CEM/0 cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in hypotonic lysis buffer and incubate on ice.
-
Disrupt the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
The extract can be used immediately or stored at -80°C.
Procedure for Hydrolysis Assay:
-
Dilute the cell extract to a final protein concentration of approximately 1-2 mg/mL in PBS (pH 7.3).
-
Add the this compound derivative to the cell extract to a final concentration of 100 µM.
-
Incubate the mixture at 37°C.
-
At specified time points, take aliquots and quench the reaction as described in the PBS hydrolysis protocol.
-
Process the samples for HPLC analysis.
HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20-30 minutes), followed by a re-equilibration step. The exact gradient should be optimized for the specific derivatives being analyzed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength suitable for both the parent compound and d4TMP (e.g., 260 nm).
-
Quantification: The concentration of the parent compound and d4TMP are determined by comparing the peak areas to a standard curve of known concentrations. The half-life (t½) is then calculated from the first-order decay plot of the parent compound concentration over time.
Signaling Pathways and Experimental Workflows
The activation of this compound derivatives follows a chemically driven pathway, which is initiated by the hydrolysis of the phosphotriester.
References
Evaluating the Clinical Potential of CycloSal-d4TMP: A Comparative Analysis with Existing Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CycloSal-d4TMP, a novel pronucleotide antiviral candidate, with established antiviral agents. By examining its mechanism of action, in vitro efficacy, and cytotoxicity alongside current therapies, this document aims to objectively evaluate its clinical potential and provide a resource for researchers in the field of antiviral drug development.
Introduction to this compound
This compound is a lipophilic prodrug of 2',3'-didehydro-2',3'-dideoxythymidine monophosphate (d4TMP). The "CycloSal" (salicyl alcohol) moiety is designed to mask the negative charge of the phosphate group, facilitating its passive diffusion across cell membranes. Once inside the cell, the CycloSal group is cleaved by a non-enzymatic, chemically-driven hydrolysis, releasing d4TMP. This strategy aims to bypass the initial, often rate-limiting, phosphorylation step of the parent nucleoside analogue, d4T (stavudine), which is catalyzed by cellular kinases. By delivering the monophosphorylated nucleotide directly into the cell, this compound has the potential for enhanced efficacy and an altered resistance profile compared to d4T.
Mechanism of Action
This compound and the comparator nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) share a common ultimate mechanism of action: inhibition of viral reverse transcriptase (RT) for HIV and DNA polymerase for HBV.
This compound:
-
Cellular Uptake: The lipophilic CycloSal group facilitates the entry of the prodrug into the host cell.
-
Activation: Intracellular chemical hydrolysis releases d4TMP.
-
Phosphorylation: Cellular kinases further phosphorylate d4TMP to its active diphosphate and triphosphate forms (d4TDP and d4TTP).
-
Inhibition: d4TTP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by reverse transcriptase (in the case of HIV) or viral DNA polymerase (for HBV).
-
Chain Termination: The absence of a 3'-hydroxyl group on the sugar moiety of d4TTP prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of the DNA chain and halting viral replication.
Existing Antivirals (Tenofovir, Emtricitabine, Lamivudine, Entecavir): These agents are also prodrugs that require intracellular phosphorylation to their active triphosphate forms.[1][2] They then act as competitive inhibitors and chain terminators of viral polymerases.[1][2]
-
Tenofovir Disoproxil Fumarate (TDF): A prodrug of tenofovir, a nucleotide analogue of adenosine monophosphate.[3]
-
Emtricitabine (FTC): A synthetic nucleoside analog of cytidine.
-
Lamivudine (3TC): A synthetic nucleoside analog of cytidine.[2]
-
Entecavir (ETV): A guanosine nucleoside analogue.
Comparative In Vitro Efficacy and Cytotoxicity
The following tables summarize the reported in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound and comparator drugs. It is crucial to note that these values are highly dependent on the specific experimental conditions, including the cell line, virus strain, and assay method used. Direct comparison of data from different publications should be interpreted with caution.
Table 1: Anti-HIV-1 Activity and Cytotoxicity in CEM Cells
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Data not available in a directly comparable format | Data not available | Data not available |
| Tenofovir | 0.005 | >100 | >20,000 |
| Emtricitabine | Data not available in CEM cells | Data not available in CEM cells | Data not available |
| Stavudine (d4T) | 0.009 - 0.04 | 50 - 100 | 1250 - 11111 |
EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration required to reduce cell viability by 50%. Data for Tenofovir and Stavudine are compiled from multiple sources and should be considered representative ranges.
Table 2: Anti-HBV Activity and Cytotoxicity in HepG2 Cells
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Data not available | Data not available | Data not available |
| Tenofovir | 0.16 - 0.8 | >100 | >125 - >625 |
| Lamivudine | 0.01 - 0.1 | >1000 | >10,000 - >100,000 |
| Entecavir | 0.004 - 0.01 | >100 | >10,000 - >25,000 |
Data for comparator drugs are compiled from multiple sources and represent approximate ranges.
Experimental Protocols
Anti-HIV Activity Assay (CEM-GFP Reporter Cell Line)
This assay is designed to evaluate the ability of a compound to inhibit HIV-1 replication in a human T-lymphocyte cell line (CEM-GFP) that expresses Green Fluorescent Protein (GFP) upon viral infection.
-
Cell Culture: CEM-GFP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Test compounds are serially diluted in culture medium to achieve a range of concentrations.
-
Infection: CEM-GFP cells are pre-incubated with the test compounds for a specified period (e.g., 2 hours) before being infected with a known titer of HIV-1 (e.g., NL4-3 strain).
-
Incubation: The infected cells are incubated for a period of time (e.g., 72 hours) to allow for viral replication and GFP expression.
-
Data Acquisition: The percentage of GFP-positive cells is determined by flow cytometry.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of GFP-positive cells against the compound concentration and fitting the data to a dose-response curve. A control using a known anti-HIV drug (e.g., zidovudine) is run in parallel.
Anti-HBV Activity Assay (HepG2.2.15 Cell Line)
This method assesses the inhibition of HBV replication in a stable human hepatoma cell line (HepG2.2.15) that constitutively produces HBV particles.
-
Cell Culture: HepG2.2.15 cells are maintained in DMEM/F12 medium supplemented with 10% FBS, G418 (to maintain the integrated HBV genome), and antibiotics.
-
Compound Treatment: Confluent monolayers of HepG2.2.15 cells are treated with various concentrations of the test compound. The medium containing the compound is refreshed every few days.
-
Supernatant Collection: After a defined treatment period (e.g., 6-8 days), the cell culture supernatant is collected.
-
HBV DNA Extraction: Viral DNA is extracted from the supernatant.
-
Quantification of HBV DNA: The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.
-
Data Analysis: The EC50 value is determined by plotting the reduction in HBV DNA levels against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7][8]
-
Cell Seeding: The desired cell line (e.g., CEM or HepG2) is seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with a range of concentrations of the test compound and incubated for a period that corresponds to the duration of the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours (e.g., 2-4 hours). Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability (relative to untreated control cells) against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
HIV-1 Replication Cycle and Inhibition by NRTIs
Caption: HIV-1 replication cycle and the point of inhibition by NRTIs.
HBV Replication Cycle and Inhibition by NRTIs
Caption: HBV replication cycle and the point of inhibition by NRTIs.
Experimental Workflow for Antiviral Evaluation
References
- 1. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors Contributing to the Antiviral Effectiveness of Tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safe Disposal of CycloSal-d4TMP: A Procedural Guide for Laboratory Professionals
Disclaimer: No official Safety Data Sheet (SDS) or specific, verified disposal guidelines for CycloSal-d4TMP are publicly available. This document provides essential safety and logistical information based on the chemical's classification as a nucleoside analog and an organophosphate derivative. The following procedures represent general best practices for the disposal of a novel research chemical with unknown toxicological properties. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
This compound is a lipophilic pronucleotide designed for the intracellular delivery of 2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (d4TMP), a compound with antiviral activity. Due to its chemical nature and biological activity, all waste containing this compound must be treated as hazardous.
Data Presentation: Chemical and Physical Properties
The following table summarizes known properties of this compound relevant to its handling and disposal.
| Property | Data / Description |
| Chemical Class | Organophosphate, Nucleoside Analog, Prodrug |
| Solubility | Lipophilic (fat-soluble) |
| Stability | Decomposes under mild aqueous basic conditions. The half-life can vary based on substituents on the salicyl ring. |
| Decomposition Products | Releases d4TMP and substituted salicyl alcohols upon hydrolysis. |
| Known Hazards | As a nucleoside analog, it may possess cytotoxic or antiviral properties. Organophosphates as a class can be toxic.[1][2][3] The specific toxicity of this compound is not documented. |
Experimental Protocols: Proper Disposal Procedures
The proper disposal of this compound waste is critical to ensure laboratory safety and environmental protection. In-laboratory treatment of this compound is not recommended due to its unknown hazard profile.[4] All waste must be managed through a designated hazardous waste program.
Step 1: Hazard Characterization and Personal Protective Equipment (PPE)
-
Characterization: In the absence of specific data, treat this compound as a hazardous chemical waste. This includes pure compound, contaminated labware, and solutions.[5][6]
-
PPE: When handling this compound or its waste, always wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a common choice).
Step 2: Waste Segregation
-
Do Not Mix: Never mix this compound waste with other waste streams. Keep it segregated from incompatible materials, acids, and bases.[7][8]
-
Solid vs. Liquid: Collect solid and liquid waste in separate, dedicated containers.
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and vials. Place these items in a designated, clearly labeled, and sealed hazardous waste bag or container.[8]
-
Liquid Waste: Includes unused solutions, reaction mixtures, and rinsates. Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). Do not mix with organic solvents unless they are part of the original experimental solution.[7] Aqueous waste should be kept separate from solvent waste.[7]
-
Step 3: Container Labeling
-
All waste containers must be clearly and accurately labeled.[6] The label should be securely attached and include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound Waste"
-
List of all chemical components and their approximate concentrations (for liquid waste)
-
Accumulation Start Date (the date the first drop of waste was added)
-
Principal Investigator's Name and Laboratory Information
-
Appropriate hazard pictograms if known (e.g., "Health Hazard," "Exclamation Mark" for irritant)
-
Step 4: Storage
-
Keep waste containers tightly sealed except when adding waste.[7]
-
Store containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.
Step 5: Final Disposal
-
Professional Disposal: The only recommended disposal route is through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5] Schedule a waste pickup according to your institution's procedures.
-
Prohibited Actions:
-
DO NOT dispose of this compound down the sanitary sewer.[4][6] Its effects on aquatic life are unknown, and organophosphates can be persistent in water systems.[1]
-
DO NOT dispose of solid this compound waste in the regular trash.[6]
-
DO NOT attempt to neutralize or chemically treat the waste unless it is a documented and validated part of an experimental protocol.[4]
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of a novel research chemical like this compound.
Caption: Disposal workflow for novel research chemicals.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advances in clinical application on nursing intervention for ribavirin-associated adverse events [frontiersin.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. essex.ac.uk [essex.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
